molecular formula C8H9ClO B083772 4-Chloro-3-methylanisole CAS No. 13334-71-9

4-Chloro-3-methylanisole

Cat. No.: B083772
CAS No.: 13334-71-9
M. Wt: 156.61 g/mol
InChI Key: SDGMUBWPXBSKCT-UHFFFAOYSA-N
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Description

4-Chloro-3-methylanisole is a chemical compound recognized for its utility as a versatile synthetic intermediate in industrial research and development. It is primarily employed in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors . Its role in these fields is driven by the expanding market demand for high-purity, specialty chemicals used in developing innovative products . Recent scientific literature also highlights the broader relevance of methoxy-substituted toluene derivatives, a class to which this compound belongs, in medicinal chemistry. Specifically, such scaffolds are investigated as core structures for designing novel compounds with inhibitory activity against enzymes like carbonic anhydrase and cholinesterase, which are relevant targets for conditions such as Alzheimer's disease . This underscores the compound's potential value in foundational research for creating new pharmacologically active agents . Note: A more comprehensive description of this compound's specific mechanism of action and detailed research applications would strengthen this page. Current search results lack this depth.

Properties

IUPAC Name

1-chloro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGMUBWPXBSKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332475
Record name 4-Chloro-3-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-71-9
Record name 4-Chloro-3-methylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methoxy-2-methylbenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylanisole is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H9ClOPubChem[1]
Molecular Weight 156.61 g/mol PubChem[1]
CAS Number 13334-71-9PubChem[1]
IUPAC Name 1-chloro-4-methoxy-2-methylbenzenePubChem[1]
Physical Form LiquidSigma-Aldrich[2]
Purity 98%Sigma-Aldrich[2]
Melting Point Not available
Boiling Point Not available
Density Not available
Water Solubility Not available
Organic Solvent Solubility Not available

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized protocols for determining the key physical properties of a liquid organic compound. These methods are standard in organic chemistry laboratories and are applicable for the characterization of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid sample.[3][4][5][6]

Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

  • Heating and Observation: Heat the bath slowly and uniformly. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Note this temperature. To confirm, allow the apparatus to cool slightly; the temperature at which the liquid just begins to enter the capillary tube is also the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume and is a characteristic property.[7][8][9][10]

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.

  • Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder or pycnometer. Record the volume.

  • Mass of Container with Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass.

  • Calculation:

    • Mass of the liquid = (Mass of container with liquid) - (Mass of empty container)

    • Density = Mass of the liquid / Volume of the liquid

Determination of Solubility

Understanding the solubility of a compound in various solvents is critical for purification, reaction setup, and formulation.[11][12][13][14]

Methodology:

  • Sample Preparation: In a series of small, labeled test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).

  • Solvent Addition: To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, etc.).

  • Observation: Vigorously shake or vortex each test tube. Observe whether the compound dissolves completely (forms a single homogeneous phase), is partially soluble, or is insoluble (remains as a separate phase).

  • Qualitative Reporting: Report the solubility as soluble, partially soluble, or insoluble for each solvent tested. For more quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature can be determined.

Logical Workflow and Visualization

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and characterization of this compound, as well as a general workflow for its physical property determination.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start m-Cresol m-Cresol Start->m-Cresol Chlorination Chlorination m-Cresol->Chlorination SO2Cl2 4-Chloro-3-cresol 4-Chloro-3-cresol Chlorination->4-Chloro-3-cresol Methylation Methylation 4-Chloro-3-cresol->Methylation e.g., (CH3)2SO4, base Crude_Product Crude_Product Methylation->Crude_Product Distillation Distillation Crude_Product->Distillation Crude_Product->Distillation Purified_Product Purified_Product Distillation->Purified_Product NMR_Spectroscopy NMR_Spectroscopy Purified_Product->NMR_Spectroscopy 1H, 13C Purified_Product->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Purified_Product->Mass_Spectrometry IR_Spectroscopy IR_Spectroscopy Purified_Product->IR_Spectroscopy Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation Final_Product Final_Product Structural_Confirmation->Final_Product

Caption: Logical workflow for the synthesis and characterization of this compound.

Physical_Property_Determination Sample Sample Boiling_Point Boiling_Point Sample->Boiling_Point Density Density Sample->Density Solubility Solubility Sample->Solubility Refractive_Index Refractive_Index Sample->Refractive_Index Data_Analysis Data_Analysis Boiling_Point->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis Refractive_Index->Data_Analysis Report Report Data_Analysis->Report

Caption: Experimental workflow for determining the physical properties of this compound.

References

4-Chloro-3-methylanisole chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methylanisole, including its chemical structure, identification numbers, physical and spectral properties, a detailed synthesis protocol, and safety information.

Chemical Structure and Identification

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group.

Chemical Structure:

Identifier and Property Summary:

PropertyValue
IUPAC Name 1-Chloro-4-methoxy-2-methylbenzene
CAS Number 13334-71-9
Chemical Formula C₈H₉ClO
Molecular Weight 156.61 g/mol [1]
Synonyms 2-Chloro-5-methoxytoluene, 4-Chloro-3-methyl anisole
Physical Form Liquid
Purity 98%

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data for the related compound 4-Methylanisole is provided below for comparative purposes. Researchers should verify the spectral data for this compound experimentally.

¹H NMR Data of 4-Methylanisole (90 MHz, CDCl₃): [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.11 - 6.72m4HAromatic H
3.73s3H-OCH₃
2.26s3H-CH₃

¹³C NMR Data of 4-Methylanisole (15.09 MHz, CDCl₃): [2]

Chemical Shift (ppm)
157.65
129.94
113.81
55.15
20.41

Mass Spectrometry Data of 4-Methylanisole (EI-B): [2]

m/zRelative Intensity
122.099.99
77.078.40
27.056.40
39.052.30
79.051.80

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from 4-chloro-3-methylphenol. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction:

4-chloro-3-methylphenol + CH₃I (in the presence of a base) → this compound + salt + H₂O

Materials:

  • 4-chloro-3-methylphenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Acetone (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylphenol in acetone. Add a solution of sodium hydroxide in water dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Methylation: Add methyl iodide to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 4-chloro-3-methylphenol 4-chloro-3-methylphenol Intermediate_Phenoxide Sodium 4-chloro-3-methylphenoxide 4-chloro-3-methylphenol->Intermediate_Phenoxide Deprotonation NaOH NaOH NaOH->Intermediate_Phenoxide This compound This compound Intermediate_Phenoxide->this compound SN2 Attack CH3I CH3I CH3I->this compound

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-chloro-3-methylphenol in Acetone Add_Base Add NaOH solution Start->Add_Base Stir1 Stir for 30 min Add_Base->Stir1 Add_MeI Add Methyl Iodide Stir1->Add_MeI Reflux Reflux for 4-6 hours Add_MeI->Reflux Cool Cool to RT & Evaporate Acetone Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with NaHCO3, H2O, Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Purify Vacuum Distillation or Column Chromatography Filter_Concentrate->Purify

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-methylanisole (C₈H₉ClO), a substituted aromatic compound of interest in various chemical research domains. Due to the limited availability of public domain spectral data for this compound, this guide utilizes spectral data for the structurally related compound 4-Methylanisole as an illustrative example for data presentation and interpretation. The experimental protocols described are standard methodologies applicable to the analysis of this compound.

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a substituted anisole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.09d2HAr-H
6.82d2HAr-H
3.73s3H-OCH₃
2.26s3HAr-CH₃

Data obtained in CDCl₃ at 90 MHz.[1]

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) [ppm]Assignment
157.65Ar-C-O
129.94Ar-C
113.81Ar-C-H
55.15-OCH₃
20.41Ar-CH₃

Data obtained in CDCl₃ at 15.09 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (aromatic and aliphatic)
~1610, 1510, 1460Medium-StrongC=C stretch (aromatic ring)
~1245StrongC-O stretch (aryl ether)
~1175MediumC-H in-plane bend
~820StrongC-H out-of-plane bend (para-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/zRelative Intensity (%)Assignment
122100[M]⁺ (Molecular Ion)
10740[M - CH₃]⁺
9220[M - CH₂O]⁺
7730[C₆H₅]⁺

Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-25 mg of the sample for ¹H NMR or 20-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the liquid height is around 4-5 cm.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, acquire the spectrum using an appropriate number of scans (typically 8-16).

  • For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A broadband proton decoupling sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.

  • Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Place the sample holder with the prepared salt plates into the spectrometer's beam path.

  • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

  • The sample is vaporized in a high-vacuum source chamber.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion at a specific m/z value.

Data Presentation:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Add Solvent Filtration Filtration Dissolution->Filtration Remove Particulates NMR NMR Filtration->NMR IR IR Filtration->IR MS MS Filtration->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-methylanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic methodologies, including in-depth experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound, with the chemical formula C₈H₉ClO, is an aromatic ether that serves as a key building block in the synthesis of more complex molecules. Its substituted benzene ring allows for a variety of further chemical transformations, making it a versatile precursor in drug discovery and development. This guide focuses on the most practical and well-documented synthetic routes to obtain this compound with high purity and yield.

Primary Synthesis Pathway: A Two-Step Approach from m-Cresol

The most common and industrially viable synthesis of this compound begins with the readily available starting material, m-cresol. The pathway involves two sequential reactions: electrophilic chlorination followed by Williamson ether synthesis.

Synthesis_Pathway_1 m_cresol m-Cresol intermediate 4-Chloro-3-methylphenol m_cresol->intermediate SO₂Cl₂ (Chlorination) final_product This compound intermediate->final_product CH₃I or (CH₃)₂SO₄ (Methylation) Synthesis_Pathway_2 start 3-Methyl-4-methoxyaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl (Diazotization) final_product This compound diazonium->final_product CuCl (Sandmeyer Reaction) Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylation reaction1 Chlorination of m-Cresol workup1 Quenching & Neutralization reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 reaction2 Williamson Ether Synthesis purification1->reaction2 4-Chloro-3-methylphenol workup2 Solvent Removal & Extraction reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 final_analysis Characterization (GC, NMR, IR, MS) purification2->final_analysis Pure this compound

Key chemical reactions of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Chemical Reactions of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity is governed by the interplay of the activating methoxy group, the deactivating but ortho-, para-directing chloro group, and the weakly activating methyl group. This guide provides a comprehensive overview of the key chemical reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic visualizations to support researchers in their synthetic endeavors.

Introduction

This compound, with the chemical formula C₈H₉ClO, is a versatile intermediate in organic synthesis. The strategic placement of the chloro, methyl, and methoxy substituents on the benzene ring allows for a range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceutical ingredients and other fine chemicals. Understanding the regioselectivity and reactivity of this molecule is crucial for its effective utilization in multi-step synthetic pathways. This document outlines the core chemical reactions of this compound, providing practical guidance for its application in research and development.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and methyl groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. The methyl group is a weak activator, also directing ortho and para. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects determines the regiochemical outcome of EAS reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine. The nitration of substituted anisoles is a well-established reaction.

Experimental Protocol: Nitration of this compound to 4-Chloro-5-methyl-2-nitroanisole

A synthetic route described in a patent for the preparation of a related compound, 4-chloro-3-nitroanisole, provides insight into typical nitration conditions. The process involves the nitration of an acetanilide precursor followed by further transformations.[1] While a direct protocol for this compound is not provided, a general procedure can be inferred.

  • Reaction Scheme:

  • Procedure: In a three-necked flask, 65% nitric acid is cooled to 0°C. Concentrated sulfuric acid is slowly added dropwise, maintaining the low temperature. This compound is then added portion-wise to the reaction mixture, ensuring the temperature does not exceed 5°C. The reaction is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[1]

Quantitative Data:

ReactantReagentProductYieldReference
p-Anisidine (precursor)Acetic anhydride, HNO₃/H₂SO₄2-Nitro-4-methoxyacetanilideNot specified[1]

Note: The yield for the direct nitration of this compound would need to be determined experimentally.

Logical Relationship: Nitration Pathway

Nitration This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture HNO3/H2SO4, 0-5 °C Quenching Quenching Reaction Mixture->Quenching Pour onto ice Filtration & Washing Filtration & Washing Quenching->Filtration & Washing Crude Product Crude Product Filtration & Washing->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization e.g., Ethanol 4-Chloro-5-methyl-2-nitroanisole 4-Chloro-5-methyl-2-nitroanisole Recrystallization->4-Chloro-5-methyl-2-nitroanisole Purified Product Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R)L2 Oxidative_Addition->Transmetalation + R-B(OH)2 + Base Reductive_Elimination Reductive Elimination (Ar-R) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-R Ar-R 4-Aryl-3-methylanisole Reductive_Elimination->Ar-R Ar-X This compound Ar-X->Oxidative_Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Grignard_Reaction This compound This compound Grignard Formation Grignard Formation This compound->Grignard Formation Mg, anhydrous ether Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent Reaction with Electrophile Reaction with Electrophile Grignard Reagent->Reaction with Electrophile e.g., CO2, Aldehyde, Ketone Acidic Workup Acidic Workup Reaction with Electrophile->Acidic Workup Final Product Final Product Acidic Workup->Final Product

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds as a foundation for new therapeutic agents is perpetual. 4-Chloro-3-methylanisole, a readily accessible aromatic compound, presents itself as a valuable and underexplored starting material for the synthesis of a diverse array of potentially bioactive molecules. This technical guide elucidates the potential research applications of this compound, focusing on its transformation into a key intermediate, 2-Bromo-4-chloro-5-methylanisole, and its subsequent utilization in the synthesis of substituted biphenyl derivatives via Suzuki-Miyaura cross-coupling. This document provides detailed experimental protocols and highlights the broad spectrum of biological activities associated with the resulting molecular frameworks, offering a roadmap for researchers in drug discovery and development.

Introduction: this compound as a Versatile Building Block

This compound is a substituted aromatic ether. Its structure, featuring a chloro, a methyl, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. The electronic nature of these substituents directs further electrophilic substitution, making it a predictable and controllable starting point for multi-step organic synthesis. While direct biological applications of this compound are not extensively documented, its true potential lies in its role as a precursor to more complex and pharmacologically relevant molecules.

This guide focuses on a key synthetic transformation: the regioselective bromination of this compound to yield 2-Bromo-4-chloro-5-methylanisole. This bromo-derivative serves as a pivotal intermediate, particularly for palladium-catalyzed cross-coupling reactions, opening a gateway to a vast chemical space of novel compounds with potential therapeutic applications.

Synthesis of the Key Intermediate: 2-Bromo-4-chloro-5-methylanisole

The introduction of a bromine atom onto the aromatic ring of this compound is a critical step in unlocking its synthetic potential. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. The methoxy group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. Given that the para position is blocked by the chloro group, bromination is expected to occur at the ortho position.

Experimental Protocol: Bromination of this compound

This protocol is based on established methods for the bromination of anilines and anisoles.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile.

  • Cool the solution in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4-chloro-5-methylanisole.

Expected Outcome:

The reaction is expected to yield 2-Bromo-4-chloro-5-methylanisole as the major product. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Gateway to Biphenyl Scaffolds: The Suzuki-Miyaura Coupling

The synthesized 2-Bromo-4-chloro-5-methylanisole is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. The Suzuki coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids.

Significance of Biphenyl Derivatives in Medicinal Chemistry

Biphenyl and its substituted derivatives are considered "privileged structures" in medicinal chemistry. This is due to their frequent occurrence in a wide range of biologically active compounds. The biphenyl scaffold provides a rigid framework that can be functionalized to interact with various biological targets.

Table 1: Representative Biological Activities of Substituted Biphenyl Derivatives

Compound ClassBiological ActivityReference
Substituted Biphenyl SulfonamidesAngiotensin II Receptor Antagonists (Antihypertensive)[1]
Biphenyl CarboxamidesAnti-inflammatory[1]
Nitro-substituted BiphenylsAntimicrobial[1]
Biphenyl-based Tyrosine Kinase InhibitorsAnticancer[1]
Biphenyl Pyrazole DerivativesAngiotensin II Receptor Antagonists[1]

Note: This table provides a general overview of the potential activities of biphenyl derivatives. The specific activity of any newly synthesized compound would require experimental validation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-methylanisole

This protocol is a general procedure that can be adapted for coupling with various boronic acids.

Materials:

  • 2-Bromo-4-chloro-5-methylanisole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard work-up and purification reagents (as in section 2.1)

Procedure:

  • To a Schlenk flask, add 2-Bromo-4-chloro-5-methylanisole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted biphenyl derivative.

Visualizing the Potential: Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the potential for generating a library of diverse, potentially bioactive molecules.

G cluster_0 Synthesis of Key Intermediate cluster_1 Generation of Biphenyl Library via Suzuki Coupling cluster_2 Biological Screening This compound This compound 2-Bromo-4-chloro-5-methylanisole 2-Bromo-4-chloro-5-methylanisole This compound->2-Bromo-4-chloro-5-methylanisole NBS, CCl4 Biphenyl Derivative 1 Biphenyl Derivative 1 2-Bromo-4-chloro-5-methylanisole->Biphenyl Derivative 1 Pd catalyst, Base Biphenyl Derivative 2 Biphenyl Derivative 2 2-Bromo-4-chloro-5-methylanisole->Biphenyl Derivative 2 Pd catalyst, Base Biphenyl Derivative n Biphenyl Derivative n 2-Bromo-4-chloro-5-methylanisole->Biphenyl Derivative n Pd catalyst, Base Arylboronic Acid 1 Arylboronic Acid 1 Arylboronic Acid 1->Biphenyl Derivative 1 Arylboronic Acid 2 Arylboronic Acid 2 Arylboronic Acid 2->Biphenyl Derivative 2 Arylboronic Acid n Arylboronic Acid n Arylboronic Acid n->Biphenyl Derivative n Antimicrobial Activity Antimicrobial Activity Biphenyl Derivative 1->Antimicrobial Activity Anti-inflammatory Activity Anti-inflammatory Activity Biphenyl Derivative 2->Anti-inflammatory Activity Anticancer Activity Anticancer Activity Biphenyl Derivative n->Anticancer Activity Other Assays Other Assays Biphenyl Derivative n->Other Assays

Figure 1: Synthetic workflow from this compound to a library of biphenyl derivatives for biological screening.

G cluster_R1 R1 Substituent cluster_R2 R2 Substituent Core Scaffold 2-(Substituted-phenyl)-4-chloro-5-methylanisole R1_H H Core Scaffold->R1_H R1_OMe OMe Core Scaffold->R1_OMe R1_Cl Cl Core Scaffold->R1_Cl R1_NO2 NO2 Core Scaffold->R1_NO2 R2_H H Core Scaffold->R2_H R2_F F Core Scaffold->R2_F R2_Me Me Core Scaffold->R2_Me R2_CF3 CF3 Core Scaffold->R2_CF3 Biological Activity Biological Activity R1_H->Biological Activity Modulates Activity R1_OMe->Biological Activity Modulates Activity R1_Cl->Biological Activity Modulates Activity R1_NO2->Biological Activity Modulates Activity R2_H->Biological Activity Modulates Activity R2_F->Biological Activity Modulates Activity R2_Me->Biological Activity Modulates Activity R2_CF3->Biological Activity Modulates Activity

Figure 2: Logical relationship illustrating how substituent diversity on the biphenyl scaffold can modulate biological activity.

Conclusion and Future Directions

This compound, through its conversion to 2-Bromo-4-chloro-5-methylanisole, emerges as a highly promising starting material for the generation of novel chemical entities. The subsequent application of the Suzuki-Miyaura coupling provides a robust and versatile platform for the synthesis of a wide array of substituted biphenyl derivatives. The established and diverse biological activities of the biphenyl scaffold underscore the significant potential of these new compounds as leads in drug discovery programs.

Future research should focus on the synthesis of a diverse library of these biphenyl derivatives by exploring a wide range of commercially available boronic acids. Systematic screening of these compounds against various biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammatory pathways, will be crucial in identifying promising lead candidates. Furthermore, the chloro-substituent on the original anisole ring provides an additional handle for further chemical modification, allowing for the exploration of even more complex molecular architectures and the fine-tuning of biological activity. This strategic approach, starting from a simple and accessible building block, holds considerable promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 4-Chloro-3-methylanisole (CAS No. 13334-71-9). The information is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for conducting risk assessments and establishing experimental protocols.

Chemical and Physical Properties

This compound is a substituted aromatic ether. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
CAS Number 13334-71-9[1][2]
Chemical Formula C8H9ClO[1][2]
Molecular Weight 156.61 g/mol [3]
Synonyms 2-Chloro-5-methoxytoluene, 1-Chloro-4-methoxy-2-methylbenzene[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is crucial to be aware of these hazards before handling the chemical.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[3][4][5]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[3][4][5]

Signal Word: Warning[3][4][5]

Hazard Pictograms:

  • alt text

  • alt text

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended PPE.

Body PartEquipmentSpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8] Contact lenses should not be worn as they can absorb and concentrate irritants.[6][9]
Hands Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).Gloves should be inspected before use and selected based on the specific task and duration of exposure, following standards like Europe EN 374 or US F739.[6][9]
Body Laboratory coat, overalls, or a chemical-resistant suit. Flame-retardant and antistatic clothing is recommended if handling large quantities.Protective clothing selection depends on the concentration and amount of the hazardous substance being handled.[6]
Respiratory A NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387)) should be used when ventilation is inadequate, for spill response, or when engineering controls are not sufficient to maintain exposure below permissible limits.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6][7][8]
Feet Closed-toe shoes, safety footwear, or chemical-resistant boots. Non-sparking safety footwear is recommended for large-scale operations.
Engineering Controls
  • Ventilation: Work in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.[6][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7][9]

Storage Requirements
  • Containers: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][9][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10][11]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[6][9][10] "No smoking" policies should be strictly enforced in storage areas.

Experimental Protocols

While specific experimental designs will vary, the following protocols provide a general framework for the safe handling of this compound in a research setting.

General Handling Protocol
  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

    • Have spill cleanup materials readily available.

  • Handling:

    • Don the appropriate PPE as outlined in Section 3.1.

    • Perform all manipulations of this compound within a certified chemical fume hood.[6]

    • Avoid all personal contact, including inhalation of vapors and direct skin or eye contact.

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6][9]

    • Ground and bond containers when transferring large volumes to prevent static discharge.[6]

    • Keep containers closed when not in use.[10]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9][10]

    • Clean the work area and decontaminate any equipment used.

    • Properly store or dispose of any remaining this compound and contaminated materials.

Spill Response Protocol

A tiered response is necessary for chemical spills, depending on the volume and location.

  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.[9]

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][9] Do not use combustible materials like paper towels to absorb the initial spill.[12]

    • Using spark-proof tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[13]

    • Place all contaminated materials, including gloves and cleaning supplies, into a sealed bag for hazardous waste disposal.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[9]

    • If the spill is flammable, turn off all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local fire department.

    • Provide them with the identity of the spilled material and a copy of the Safety Data Sheet (SDS).

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush skin with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration.[14] Keep the person warm and at rest.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Seek immediate medical attention.[10]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials (unused chemical, contaminated absorbents, and PPE) in a designated, properly labeled, and sealed container.[15]

    • Do not mix with other waste streams unless compatible.

  • Container Rinsing:

    • Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.

  • Disposal Method:

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[10] This typically involves incineration at a licensed hazardous waste disposal facility.

    • Never dispose of this compound down the drain or in the general trash.[7][11]

Visualized Workflows

The following diagrams illustrate key decision-making processes for the safe handling and disposal of this compound.

G cluster_handling Safe Handling Workflow prep Preparation - Hazard Assessment - Verify Controls - Ready Spill Kit ppe Don Appropriate PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe handling Chemical Handling (in Fume Hood) - Use Spark-Proof Tools - Avoid Inhalation/Contact ppe->handling post_handling Post-Handling Procedures - Decontaminate Area - Wash Hands handling->post_handling storage_disposal Proper Storage or Waste Disposal post_handling->storage_disposal

Caption: Logical workflow for handling this compound.

G spill Spill Occurs spill_size Spill > 100mL or outside fume hood? spill->spill_size minor_spill Minor Spill Response - Alert Area - Contain & Absorb - Collect Waste - Decontaminate spill_size->minor_spill No major_spill Major Spill Response - Evacuate Area - Turn off Ignition Sources - Contact Emergency Response spill_size->major_spill Yes

Caption: Decision tree for this compound spill response.

G cluster_disposal Waste Disposal Workflow collect Collect Waste - Unused Chemical - Contaminated Materials - Used PPE container Use Labeled, Sealed Hazardous Waste Container collect->container dispose Dispose via Licensed Hazardous Waste Contractor container->dispose rinse Triple-Rinse Empty Containers (Collect first rinseate as waste) rinse->dispose

Caption: General workflow for the disposal of this compound waste.

References

Solubility Profile of 4-Chloro-3-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 4-chloro-3-methylanisole in a range of common laboratory solvents. Due to the limited availability of direct experimental solubility data for this compound in publicly accessible literature, this guide utilizes fundamental principles of organic chemistry, primarily the "like dissolves like" rule, to forecast its solubility behavior. The document outlines the predicted polarity of this compound based on its molecular structure and presents a tabulated summary of its expected solubility in various polar and non-polar solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual workflow to guide researchers in obtaining empirical data. This guide serves as a valuable resource for scientists and professionals in drug development and other research fields who are handling this compound and require an informed starting point for their experimental design.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO. Its molecular structure, featuring a substituted benzene ring, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a wide array of applications, including reaction chemistry, purification processes, formulation development, and biological assays. This guide aims to bridge the current gap in available experimental data by providing a reasoned, predictive analysis of its solubility.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity Analysis of this compound

The structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group.

  • Benzene Ring: The aromatic ring itself is nonpolar.

  • Methyl Group (-CH₃): This is a nonpolar alkyl group.

  • Chlorine Atom (-Cl): The chlorine atom is electronegative and introduces a dipole moment, contributing to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is also electronegative and possesses lone pairs of electrons, creating a significant dipole moment and making this group polar.

While the molecule possesses polar bonds (C-Cl and C-O), the overall polarity is moderate. The nonpolar benzene ring and methyl group constitute a significant portion of the molecule, diminishing the influence of the polar functional groups. Therefore, this compound is predicted to be a compound of low to moderate polarity.

2.2. Predicted Solubility in Common Laboratory Solvents

Based on the polarity analysis, the predicted solubility of this compound in a selection of common laboratory solvents is summarized in Table 1.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Protic Water (H₂O)InsolubleThe large nonpolar aromatic ring and methyl group outweigh the polarity of the chloro and methoxy groups, preventing significant interaction with the highly polar and hydrogen-bonding water molecules.
Methanol (CH₃OH)Sparingly Soluble to SolubleMethanol is less polar than water and its alkyl group can interact with the nonpolar parts of the solute. The polar hydroxyl group can interact with the methoxy and chloro groups.
Ethanol (C₂H₅OH)SolubleEthanol's longer alkyl chain increases its nonpolar character compared to methanol, leading to better interaction with the aromatic ring and methyl group of the solute.
Polar Aprotic Acetone (C₃H₆O)SolubleAcetone has a strong dipole moment and can engage in dipole-dipole interactions with the polar groups of the solute, while its alkyl groups can interact with the nonpolar regions.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a potent polar aprotic solvent that should readily dissolve this compound.
Non-Polar Toluene (C₇H₈)Very SolubleThe aromatic ring of toluene will have strong van der Waals interactions with the benzene ring of this compound.
Hexane (C₆H₁₄)Soluble to Very SolubleAs a nonpolar alkane, hexane will effectively solvate the nonpolar aromatic and methyl components of the molecule.

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

3.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir or shake the mixture vigorously.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by turning off the stirrer/shaker and letting the vial stand in the constant temperature bath for at least 2 hours.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

    • Dilute the filtered solution with a suitable solvent to a concentration that is within the linear range of the analytical instrument to be used.

  • Quantification:

    • Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Solubility Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with stirring prep3->prep4 sample1 Allow solid to settle prep4->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter into volumetric flask sample2->sample3 sample4 Dilute to known volume sample3->sample4 quant2 Analyze sample and standards (e.g., HPLC, UV-Vis) sample4->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate concentration of saturated solution quant3->calc1 calc2 Express solubility in desired units (e.g., mg/mL) calc1->calc2 end End calc2->end start Start start->prep1

Solubility Determination Workflow

Conclusion

References

Purity Analysis of Commercial 4-Chloro-3-methylanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 4-Chloro-3-methylanisole. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and quality control. This guide outlines potential impurities, detailed experimental protocols for their identification and quantification, and illustrative data presented in a structured format.

Introduction to this compound and its Purity

This compound is an aromatic organic compound with applications in the synthesis of various chemical intermediates and active pharmaceutical ingredients. The purity of this raw material is critical to ensure the safety, efficacy, and quality of the final products. Commercial grades of this compound typically have a purity of 98% or higher. However, the presence of impurities, even in small amounts, can have a significant impact on downstream processes and the final product's impurity profile.

The impurities in commercial this compound can originate from the starting materials, byproducts of the synthesis process, or degradation products. A thorough purity analysis is therefore essential to identify and quantify these impurities.

Potential Impurities in this compound

The identification of potential impurities is a crucial first step in developing a robust analytical method for purity analysis. Based on the common synthetic routes for substituted anisoles, the following impurities could potentially be present in commercial this compound:

  • Isomeric Impurities: Positional isomers of this compound are common process-related impurities.

  • Starting Material Residues: Unreacted starting materials from the synthesis process may be present.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of various byproducts. For instance, competing C-methylation can lead to the formation of substituted phenols.[1]

  • Degradation Products: The compound may degrade under certain storage or handling conditions.

A hypothetical impurity profile is presented in the table below:

| Table 1: Potential Impurities in Commercial this compound | | :--- | :--- | :--- | | Impurity Name | Structure | Potential Origin | | 2-Chloro-5-methylanisole | Isomer | Isomeric Impurity | | 4-Chloro-2-methylanisole | Isomer | Isomeric Impurity | | 3-Methyl-4-chloroaniline | Starting Material | Starting Material Residue | | 2,4-Dimethylphenol | Byproduct | C-methylation Byproduct |

Analytical Methodologies for Purity Analysis

A combination of chromatographic techniques is typically employed for the comprehensive purity analysis of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for separating and identifying volatile and non-volatile impurities, respectively.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds and is suitable for the purity assessment of this compound.

This protocol is adapted from a validated method for a structurally related compound, meta-chloro anisole.[2]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector: Split mode.

  • Oven Temperature Program: A gradient program is used for optimal separation.

  • Detector: Flame Ionization Detector (FID).

  • Diluent: Acetonitrile.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile.

  • Further dilute the stock solution to a suitable concentration for GC analysis.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The identity of impurities can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer as the detector (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Impurities

LC-MS/MS provides high sensitivity and selectivity for the analysis of a wide range of compounds and can be used to detect non-volatile impurities that may not be amenable to GC analysis.

This protocol is based on a method for the quantitative analysis of a related compound, 4-methylanisole.[3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample solution before injection into the LC-MS/MS system.

Data Analysis:

Impurities are quantified using a calibration curve generated from certified reference standards. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.[3]

Data Presentation

The quantitative results from the purity analysis should be summarized in a clear and concise table for easy comparison and interpretation.

| Table 2: Illustrative Purity Analysis Data for a Commercial Batch of this compound | | :--- | :--- | :--- | :--- | | Compound | Retention Time (min) | Area % (GC-FID) | Concentration (µg/g) (LC-MS/MS) | | this compound | 15.2 | 99.5 | - | | 2-Chloro-5-methylanisole | 14.8 | 0.2 | Not Detected | | 4-Chloro-2-methylanisole | 14.9 | 0.1 | Not Detected | | 3-Methyl-4-chloroaniline | - | - | 50 | | Unknown Impurity 1 | 16.5 | 0.15 | - | | Unknown Impurity 2 | - | - | 25 |

Visualizing Workflows and Relationships

Diagrams are essential for visualizing experimental workflows and the logical relationships in impurity analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample Commercial This compound Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Filtration Filtration Dissolution->Filtration GC_FID GC-FID Analysis (Volatile Impurities) Filtration->GC_FID LC_MSMS LC-MS/MS Analysis (Non-Volatile Impurities) Filtration->LC_MSMS Data_Processing Data Processing (Peak Integration, Calibration) GC_FID->Data_Processing LC_MSMS->Data_Processing Purity_Report Purity Report (Data Tables, Summary) Data_Processing->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & Impurities SM1 m-Cresol Reaction Chlorination & Methylation SM1->Reaction SM2 Chlorinating Agent SM2->Reaction SM3 Methylating Agent SM3->Reaction Main_Product This compound Reaction->Main_Product Impurity1 Isomeric Impurities (e.g., 2-Chloro-5-methylanisole) Reaction->Impurity1 Non-regioselective reaction Impurity2 Unreacted Starting Materials Reaction->Impurity2 Incomplete reaction Impurity3 Side Reaction Byproducts (e.g., Dichlorinated species) Reaction->Impurity3 Side reactions

References

Methodological & Application

Synthesis of 4-Chloro-3-methylanisole from m-Cresol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methylanisole, a valuable intermediate in pharmaceutical and organic synthesis, starting from meta-cresol (m-cresol). The described protocol is a two-step process involving the methylation of m-cresol to form 3-methylanisole, followed by the regioselective chlorination of the intermediate to yield the final product.

Introduction

This compound serves as a key building block in the development of various organic molecules. The synthesis route from m-cresol is a common and cost-effective approach. This protocol details the experimental procedures, including reaction conditions, reagents, and purification methods. The Williamson ether synthesis is employed for the initial methylation step, followed by a controlled chlorination to ensure the desired isomeric product.

Reaction Scheme

The overall synthesis involves two primary chemical transformations:

  • Step 1: Methylation of m-cresol to 3-methylanisole

  • Step 2: Chlorination of 3-methylanisole to this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process. Please note that yields are indicative and can vary based on experimental conditions and scale.

StepReactionReactantsKey ReagentsSolventTypical Yield (%)Purity (%)
1Methylationm-CresolDimethyl sulfate, Sodium hydroxideWater~80>95 (after purification)
2Chlorination3-MethylanisoleSulfuryl chlorideDichloromethane75-85>97 (after purification)

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care. Sulfuryl chloride is corrosive and reacts violently with water.

Step 1: Synthesis of 3-Methylanisole from m-Cresol (Williamson Ether Synthesis)

This procedure is adapted from the well-established Williamson ether synthesis for phenols.[1][2]

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1.0 mole of m-cresol in a 10% aqueous solution of sodium hydroxide (1.25 moles). Stir until a homogeneous solution of sodium m-cresolate is formed.

  • Cool the mixture to below 40°C using a water bath.

  • With vigorous stirring, add 1.0 mole of dimethyl sulfate dropwise from the dropping funnel. Maintain the reaction temperature below 40°C throughout the addition.

  • After the addition is complete, heat the reaction mixture on a boiling water bath for 30 minutes to ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate.

  • Cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layer and the ether extracts. Wash the combined organic phase with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude 3-methylanisole by fractional distillation. Collect the fraction boiling at approximately 175-177°C.

Step 2: Synthesis of this compound from 3-Methylanisole

This protocol employs sulfuryl chloride for the chlorination of the anisole ring. Controlling the regioselectivity is crucial to favor the formation of the 4-chloro isomer.[3][4]

Materials:

  • 3-Methylanisole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1.0 mole of 3-methylanisole in dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 1.0 mole of sulfuryl chloride dropwise from the dropping funnel while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (dichloromethane) using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway m_cresol m-Cresol cresolate m-Cresolate anion m_cresol->cresolate + NaOH (Deprotonation) methyl_anisole 3-Methylanisole cresolate->methyl_anisole + (CH₃)₂SO₄ (SN2 Methylation) chloro_anisole This compound methyl_anisole->chloro_anisole + SO₂Cl₂ (Chlorination)

Caption: Chemical transformation pathway from m-cresol to this compound.

References

Application Notes and Protocols for 4-Chloro-3-methylanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-3-methylanisole as a versatile intermediate in key organic synthesis reactions. The protocols provided are representative methodologies for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ether cleavage reactions.

Compound Information:

PropertyValue
IUPAC Name 1-Chloro-4-methoxy-2-methylbenzene
Synonyms This compound, 2-Chloro-5-methoxytoluene
CAS Number 13334-71-9
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Liquid
Purity Typically ≥98%

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds. This compound can serve as the aryl halide partner in this reaction.

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents & Conditions 4_Chloro_3_methylanisole This compound Product Biaryl Product 4_Chloro_3_methylanisole->Product C-C bond formation Aryl_Boronic_Acid Aryl Boronic Acid (or ester) Aryl_Boronic_Acid->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Pd_Catalyst->Product Ligand Ligand (e.g., SPhos, XPhos) Ligand->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Heat Heat Heat->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Chloro-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH801297[1]
24-ChlorotoluenePhenylboronic acidPd/SBA-15-KOt-Bu (3.0)Toluene11012-
34-ChloroacetophenoneMethylboronic acid------98
44-BromochlorobenzenePhenylboronic acidPd standard solution-KOH (2.0)95% EthanolRT0.464[2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Degassed toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to arylamines, which are prevalent in pharmaceuticals.[3][4]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or GC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with solvent - Wash with water/brine Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Amine Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Aryl BromideAniline (1.5 equiv)Pd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃ (10)Toluene1108
2Aryl ChlorideBenzophenone iminePd₂(dba)₃IPr·HClKOtBuDioxane--
3Aryl ChloridePrimary AminePd(OAc)₂CyPFtBu (15)----

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add degassed toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-aryl amine.

Ether Cleavage: Synthesis of 4-Chloro-3-methylphenol

The methoxy group of this compound can be cleaved to yield the corresponding phenol, 4-Chloro-3-methylphenol, a valuable intermediate in its own right. This transformation is typically achieved using strong acids or other demethylating agents.[5][6]

Logical Relationship: Ether Cleavage (Demethylation)

Ether_Cleavage cluster_reagents Reagents & Conditions 4_Chloro_3_methylanisole This compound 4_Chloro_3_methylphenol 4-Chloro-3-methylphenol 4_Chloro_3_methylanisole->4_Chloro_3_methylphenol Cleavage of C-O bond Demethylating_Agent Demethylating Agent (e.g., BBr₃, HBr, Pyridinium hydrochloride) Demethylating_Agent->4_Chloro_3_methylphenol Solvent Solvent (e.g., DCM, Toluene) Solvent->4_Chloro_3_methylphenol Temperature Temperature (e.g., 0 °C to reflux) Temperature->4_Chloro_3_methylphenol

Caption: General scheme for the demethylation of this compound.

Quantitative Data: Demethylation of Aromatic Methyl Ethers

EntrySubstrateReagentSolventTemperatureTimeYield (%)
1Aryl methyl etherBoron tribromide (BBr₃)Dichloromethane (DCM)0 °C to RT--
2Aryl methyl etherHydrobromic acid (HBr)-Reflux--
3Methoxy substratePyridinium hydrochloride-195-200 °C6 h-
44-PropylguaiacolHClWater250 °C3 h97[7]

Experimental Protocol: Representative Demethylation with Boron Tribromide

This protocol is a general procedure for the cleavage of aryl methyl ethers.

Materials:

  • This compound (1.0 equiv)

  • Boron tribromide (BBr₃, 1.0 M solution in DCM, 1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Pour the mixture into a saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-Chloro-3-methylphenol.

Applications in the Synthesis of Bioactive Molecules

While specific examples detailing the synthesis of marketed drugs directly from this compound are not prevalent in the reviewed literature, its structural motifs are present in various bioactive compounds. The reactions described above are fundamental in medicinal chemistry for the synthesis of pharmaceuticals and agrochemicals. For instance, the biaryl scaffold formed through Suzuki-Miyaura coupling is a key feature in numerous drugs, and the arylamine moiety from Buchwald-Hartwig amination is a common pharmacophore. The resulting 4-chloro-3-methylphenol is a known antiseptic and preservative.[8][9]

Further research into the derivatization of this compound could lead to the discovery of novel compounds with interesting biological activities. However, at present, there is no specific signaling pathway information directly linked to products synthesized from this particular intermediate in the available literature.

References

Application Notes and Protocols for the Quantification of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-3-methylanisole in various matrices. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and sensitive analytical techniques.

Introduction

This compound is a substituted aromatic compound of interest in environmental monitoring, food and beverage quality control, and potentially in pharmaceutical development as an intermediate or impurity. Accurate and precise quantification is crucial for safety and quality assessment. The primary analytical techniques for this volatile compound are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace or solid-phase microextraction sampling. High-Performance Liquid Chromatography (HPLC) can also be employed for its analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity. The use of headspace solid-phase microextraction (HS-SPME) for sample introduction is highly effective for extracting the analyte from complex matrices and concentrating it prior to analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative method for the quantification of this compound. A reverse-phase HPLC method with UV detection can be developed for this purpose. This method is particularly useful when the analyte is in a liquid matrix that is compatible with direct injection or simple dilution.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on the analysis of structurally similar chloroanisoles and may vary depending on the specific instrumentation and matrix.[1][2]

Table 1: GC-MS with HS-SPME

ParameterExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.5 ng/L
Limit of Quantification (LOQ)0.03 - 1.5 ng/L
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: HPLC-UV

ParameterExpected Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%

Experimental Protocols

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of this compound in water and wine samples.[1][2]

4.1.1. Materials and Reagents

  • This compound standard (Purity ≥ 98%)

  • Internal Standard (e.g., 2,4,6-Trichloroanisole-d5 or a suitable deuterated analog)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Organic-free reagent water

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

4.1.2. Standard Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with organic-free reagent water to cover the desired calibration range (e.g., 1 to 100 ng/L).

  • Internal Standard Spiking Solution (50 ng/L): Prepare a solution of the internal standard in organic-free reagent water.

4.1.3. Sample Preparation

  • Place 10 mL of the water or wine sample into a 20 mL headspace vial.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample.

  • Spike the sample with a known amount of the internal standard.

  • Immediately seal the vial with the cap and septum.

4.1.4. HS-SPME and GC-MS Conditions

  • HS-SPME:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes (in the GC injector)

  • GC-MS System:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Injector: Splitless mode

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitored Ions: Determine the characteristic ions for this compound and the internal standard.

4.1.5. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Sample (Water/Wine) Vial Add to Headspace Vial Sample->Vial Standard Standard Solutions Standard->Vial NaCl Add NaCl Vial->NaCl Spike Spike with Internal Standard Seal Seal Vial Spike->Seal NaCl->Spike Incubate Incubate and Extract (HS-SPME) Seal->Incubate Desorb Desorb into GC Injector Incubate->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

GC-MS with HS-SPME Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general procedure for the analysis of this compound in liquid samples that are soluble in the mobile phase.

4.2.1. Materials and Reagents

  • This compound standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

4.2.2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

4.2.3. Sample Preparation

  • Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4.2.4. HPLC Conditions

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatibility, phosphoric acid can be replaced with formic acid.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detector: UV at an appropriate wavelength (to be determined by UV scan, likely around 220-280 nm).

4.2.5. Data Analysis

Quantify this compound by constructing a calibration curve of the peak area versus the concentration of the calibration standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Dilute_Sample Dilute with Mobile Phase Sample->Dilute_Sample Standard Standard Solutions Prepare_Standard Prepare Standards Standard->Prepare_Standard Filter_Sample Filter Sample (0.45 µm) Dilute_Sample->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Prepare_Standard->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC-UV Analysis Workflow

Signaling Pathways and Logical Relationships

The quantification of this compound using an internal standard in GC-MS is based on a ratiometric response. The ratio of the analyte signal to the internal standard signal is directly proportional to the concentration of the analyte. This relationship corrects for variations in sample preparation and instrument response.

Quantification_Logic Analyte_Conc Analyte Concentration Analyte_Signal Analyte MS Signal Analyte_Conc->Analyte_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Conc Internal Standard Concentration (Constant) IS_Signal Internal Standard MS Signal IS_Conc->IS_Signal IS_Signal->Ratio Calibration Calibration Curve Ratio->Calibration Result Calculated Concentration Calibration->Result

Internal Standard Quantification Logic

References

Application Notes and Protocols for the Electrophilic Substitution of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the electrophilic aromatic substitution of 4-chloro-3-methylanisole. The protocols for nitration, bromination, Friedel-Crafts acylation, and sulfonation are based on established methodologies for structurally related substituted anisoles. The provided data, including yields and isomer distributions, are representative and may vary based on specific experimental conditions.

Regioselectivity in Electrophilic Substitution

The regiochemical outcome of electrophilic substitution on this compound is primarily governed by the directing effects of its three substituents: the methoxy (-OCH₃), methyl (-CH₃), and chloro (-Cl) groups.

  • Methoxy Group (-OCH₃): A strongly activating ortho, para-director.

  • Methyl Group (-CH₃): A weakly activating ortho, para-director.

  • Chloro Group (-Cl): A deactivating ortho, para-director.

The powerful activating and directing effect of the methoxy group is expected to dominate, directing the incoming electrophile primarily to the positions ortho to it (C2 and C6). The para position is blocked. Steric hindrance from the adjacent methyl group at C3 is likely to favor substitution at the C6 position over the C2 position. Minor products resulting from substitution at the C5 position, directed by the chloro and methyl groups, may also be observed.

Experimental Protocols

Nitration of this compound

This protocol is adapted from studies on the nitration of related chloro-methylanisoles. The reaction is expected to yield primarily 4-chloro-3-methyl-2-nitroanisole and 4-chloro-3-methyl-6-nitroanisole.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
This compoundC₈H₉ClO156.61
Acetic Anhydride(CH₃CO)₂O102.09
Nitric Acid (70%)HNO₃63.01
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Expected Products and Representative Yields:

Product NameFormulaMolar Mass ( g/mol )Expected Major IsomerRepresentative Yield (%)
4-Chloro-3-methyl-6-nitroanisoleC₈H₈ClNO₃201.61Yes50-60
4-Chloro-3-methyl-2-nitroanisoleC₈H₈ClNO₃201.61No20-30
5-Chloro-3-methyl-2-nitroanisoleC₈H₈ClNO₃201.61Minor<10

Note: Yields are estimates based on related reactions and will require experimental optimization.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (7.83 g, 50 mmol) in acetic anhydride (30 mL).

  • Cooling: Cool the solution in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, cautiously prepare a nitrating mixture by adding 70% nitric acid (3.6 mL, ~55 mmol) to acetic anhydride (10 mL) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the anisole over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Nitration_Workflow sub This compound in Acetic Anhydride reagent HNO₃ / Acetic Anhydride (0-5 °C) reaction Stir for 1h at 0-5 °C sub->reaction 1. Add Reagent quench Quench with Ice reaction->quench 2. Workup extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Nitroanisole Isomers purify->product

Caption: Experimental workflow for the nitration of this compound.
Bromination of this compound

This protocol is adapted from a patented method for the bromination of 3-methylanisole.[1] It is expected to yield 2-bromo-4-chloro-5-methylanisole as the major product.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
This compoundC₈H₉ClO156.61
BromineBr₂159.81
Dichloromethane (DCM)CH₂Cl₂84.93
Sodium Thiosulfate Solution (10%)Na₂S₂O₃158.11
Anhydrous Sodium SulfateNa₂SO₄142.04

Expected Product and Representative Yield:

Product NameFormulaMolar Mass ( g/mol )Representative Yield (%)
2-Bromo-4-chloro-5-methylanisoleC₈H₈BrClO235.5185-95

Note: This reaction is highly regioselective for the position ortho to the methoxy group and para to the chloro group.

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (7.83 g, 50 mmol) in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Dissolve bromine (2.6 mL, 8.0 g, 50 mmol) in 20 mL of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred anisole solution over 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the mixture again to 0 °C and slowly add 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or column chromatography if necessary.

Bromination_Workflow start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_br2 Add Br₂ in DCM (dropwise) cool->add_br2 react Stir at RT for 2h add_br2->react quench Quench with Na₂S₂O₃ (aq) react->quench workup Extract, Wash, Dry & Concentrate quench->workup product Purified Product workup->product

Caption: Experimental workflow for the bromination of this compound.
Friedel-Crafts Acylation of this compound

This general protocol for Friedel-Crafts acylation is expected to yield the 6-acylated product due to the strong directing effect of the methoxy group and steric hindrance at the C2 position.[2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
This compoundC₈H₉ClO156.61
Acetyl ChlorideCH₃COCl78.50
Aluminum Chloride (anhydrous)AlCl₃133.34
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46

Expected Product and Representative Yield:

Product NameFormulaMolar Mass ( g/mol )Representative Yield (%)
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanoneC₁₀H₁₁ClO₂198.6570-80

Protocol:

  • Reaction Setup: To a flame-dried, 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (7.33 g, 55 mmol) and dry dichloromethane (80 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (3.9 mL, 4.3 g, 55 mmol) dropwise to the stirred suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (7.83 g, 50 mmol) in dry dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 40 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ketone by recrystallization or column chromatography.

Acylation_Workflow setup Suspend AlCl₃ in dry DCM at 0 °C add_acyl Add Acetyl Chloride setup->add_acyl add_sub Add Substrate Solution (dropwise at 0 °C) add_acyl->add_sub react Stir at RT for 3-5h add_sub->react quench Quench with Ice / conc. HCl react->quench workup Extract, Wash, Dry, & Concentrate quench->workup purify Purify Product workup->purify

Caption: Experimental workflow for Friedel-Crafts acylation.
Sulfonation of this compound

This protocol is a general method for the sulfonation of substituted anisoles and is expected to yield the sulfonic acid at the C6 position.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
This compoundC₈H₉ClO156.61
Sulfuric Acid (conc., 98%)H₂SO₄98.08
Sodium ChlorideNaCl58.44

Expected Product and Representative Yield:

Product NameFormulaMolar Mass ( g/mol )Representative Yield (%)
5-Chloro-2-methoxy-4-methylbenzenesulfonic acidC₈H₉ClO₄S236.6770-85

Protocol:

  • Reaction Setup: In a 100 mL flask equipped with a magnetic stirrer and thermometer, place this compound (7.83 g, 50 mmol).

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acid: Slowly add concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Quenching: Carefully pour the viscous reaction mixture onto 150 g of crushed ice in a beaker with vigorous stirring.

  • Salting Out: To the resulting solution, add solid sodium chloride in portions until the solution is saturated to precipitate the sodium salt of the sulfonic acid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude sodium sulfonate salt from a minimal amount of hot water.

  • Drying: Dry the purified crystals in a vacuum oven at 80-100 °C to a constant weight. To obtain the free sulfonic acid, the salt can be treated with a strong acid.

Sulfonation_Relationship sub Substrate (this compound) intermediate Arenium Ion (Electrophilic Attack) sub->intermediate + Reagent reagent Reagent (conc. H₂SO₄) conditions Conditions (0°C -> RT, 4-6h) product Product (Sulfonic Acid) intermediate->product Deprotonation (under Conditions)

Caption: Logical relationship in the sulfonation reaction.

References

Application of 4-Chloro-3-methylanisole in Agrochemical Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of 4-Chloro-3-methylanisole as a versatile intermediate in the synthesis of novel agrochemicals. While direct applications of this compound as an active agrochemical ingredient are not widely documented, its structural motifs are present in a variety of potent herbicides and fungicides. This suggests its significant potential as a key building block in the discovery and development of new crop protection agents.

Introduction to this compound in Agrochemical Synthesis

This compound, with its substituted benzene ring, is a valuable precursor for creating more complex molecules with desired biological activities. The presence of a chloro group, a methyl group, and a methoxy group offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of potential agrochemical candidates. The methoxy group can be readily converted to a hydroxyl group, providing a reactive handle for ether or ester linkages, which are common in many commercial pesticides.

Research on structurally related compounds, such as those containing chloro-nitro-anisole, chloro-cresol, and other substituted phenyl moieties, has demonstrated their utility in developing effective herbicides and fungicides.[1] By leveraging established synthetic methodologies, researchers can utilize this compound to explore new chemical spaces and identify novel compounds with enhanced efficacy and improved environmental profiles.

Potential Applications in Agrochemicals

Based on the activity of structurally analogous compounds, this compound is a promising starting material for the synthesis of:

  • Herbicides: As a precursor to compounds that mimic natural plant hormones or inhibit essential plant enzymes. For instance, derivatives of 4-chloroindole-3-acetic acid, a chlorinated auxin, exhibit potent herbicidal activity.[2]

  • Fungicides: For the development of novel fungicides, particularly those targeting fungal respiration or cell wall synthesis. For example, chloro-containing 1-aryl-3-oxypyrazoles have shown excellent fungicidal activity against various plant pathogens.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of potential agrochemical candidates starting from this compound. These are based on established procedures for structurally similar compounds.

Synthesis of a Phenoxy-Linked Pyraclostrobin Analog (Fungicide)

This protocol outlines a hypothetical synthesis of a fungicide analog, leveraging the pyrazole core found in active fungicides.

Workflow for Synthesis of a Phenoxy-Linked Pyraclostrobin Analog

G cluster_1 Synthesis of Final Product A This compound B 4-Chloro-3-methylphenol A->B Demethylation (e.g., BBr3) F Target Fungicide Analog B->F Etherification C Arylhydrazine D 1-Aryl-1H-pyrazol-3-ol C->D D->F Coupling Reaction E Benzyl Bromide Derivative E->F Substitution G A This compound B 4-Chloro-3-methylphenol A->B D Target Herbicide Ester B->D Williamson Ether Synthesis C Ethyl Bromoacetate C->D E Target Herbicide Acid D->E Hydrolysis (e.g., NaOH) G cluster_0 Mitochondrial Respiratory Chain A Complex I C Coenzyme Q A->C B Complex II B->C D Complex III (Cytochrome bc1) C->D E Cytochrome c D->E F Complex IV E->F G ATP Synthase F->G H ATP G->H Inhibitor Strobilurin Analog (from this compound) Inhibitor->D Inhibition G cluster_0 Auxin Signaling Pathway A Synthetic Auxin (Herbicide Analog) B Auxin Receptors (e.g., TIR1/AFB) A->B Binds to C Aux/IAA Repressors B->C Promotes degradation of D Auxin Response Factors (ARFs) C->D Represses E Auxin-Responsive Genes D->E Activates transcription of F Uncontrolled Growth E->F Death Plant Death F->Death

References

Application Notes: 4-Chloro-3-methylanisole in the Synthesis of a Key Trametinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 4-Chloro-3-methylanisole as a potential starting material in the synthesis of a key pharmaceutical intermediate, 2-fluoro-4-iodoaniline. This intermediate is a crucial building block for the production of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers.

Introduction

This compound is a substituted anisole derivative that, through a multi-step synthetic pathway, can be converted into 2-fluoro-4-iodoaniline. This transformation involves a series of fundamental organic reactions, including electrophilic aromatic substitution and diazonium salt chemistry. The following sections provide a logical workflow and detailed (proposed) experimental protocols for this synthetic route.

Logical Workflow of the Synthesis

The proposed synthetic pathway from this compound to the Trametinib intermediate, 2-fluoro-4-iodoaniline, is outlined below. The process involves four main transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Iodination: Regioselective introduction of an iodine atom onto the aniline derivative.

  • Fluorination: Conversion of the amino group to a fluorine atom via a diazonium salt intermediate (Sandmeyer or Balz-Schiemann reaction).

A This compound B Nitration A->B HNO3/H2SO4 C 4-Chloro-5-methyl-2-nitroanisole B->C D Reduction C->D Fe/HCl or Sn/HCl E 4-Chloro-3-methyl-6-aminoanisole D->E F Iodination E->F I2, NaHCO3 G 2-Iodo-4-chloro-5-methylaniline F->G H Fluorination (Sandmeyer/Balz-Schiemann) G->H 1. NaNO2, HBF4 2. Heat I 2-Fluoro-4-iodo-5-methylaniline (Trametinib Intermediate Analogue) H->I

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

The following are detailed, representative protocols for each step of the proposed synthesis. These are based on established methodologies for similar substrates and should be optimized for the specific compounds in this pathway.

Step 1: Nitration of this compound

This procedure describes the introduction of a nitro group, which is anticipated to add ortho to the activating methoxy group.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the reaction temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Anticipated):

Parameter Value
Reactant This compound
Product 4-Chloro-5-methyl-2-nitroanisole
Yield 70-85%

| Purity | >95% (after chromatography) |

Step 2: Reduction of 4-Chloro-5-methyl-2-nitroanisole

This protocol outlines the conversion of the nitro group to an amine using a standard metal-acid reduction.

Materials:

  • 4-Chloro-5-methyl-2-nitroanisole

  • Tin (Sn) granules or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing the nitro-compound, add ethanol and water.

  • Add tin granules or iron powder to the mixture.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the excess metal.

  • Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude amine.

  • The product can be purified by column chromatography if necessary.

Quantitative Data (Anticipated):

Parameter Value
Reactant 4-Chloro-5-methyl-2-nitroanisole
Product 4-Chloro-3-methyl-6-aminoanisole
Yield 80-95%

| Purity | >98% |

Step 3: Iodination of 4-Chloro-3-methyl-6-aminoanisole

This procedure describes the regioselective iodination of the activated aromatic ring.

Materials:

  • 4-Chloro-3-methyl-6-aminoanisole

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Dissolve the aniline derivative in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add solid iodine portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Separate the organic layer and wash it with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Anticipated):

Parameter Value
Reactant 4-Chloro-3-methyl-6-aminoanisole
Product 2-Iodo-4-chloro-5-methylaniline
Yield 60-75%

| Purity | >97% (after chromatography) |

Step 4: Fluorination via Balz-Schiemann Reaction

This protocol details the conversion of the primary amine to a fluorine atom.

Materials:

  • 2-Iodo-4-chloro-5-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, 48% in water)

  • Diethyl Ether

  • Inert, high-boiling point solvent (e.g., xylene or dodecane)

Procedure:

  • Dissolve the aniline derivative in a mixture of fluoroboric acid and water at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Collect the diazonium salt by filtration and wash it with cold diethyl ether.

  • Carefully dry the isolated salt under vacuum at room temperature.

  • In a flask equipped for distillation, suspend the dry diazonium salt in an inert, high-boiling point solvent.

  • Heat the mixture gently. The salt will decompose, evolving nitrogen gas, and the aryl fluoride will be formed. The product can be distilled directly from the reaction mixture.

  • Alternatively, the decomposition can be carried out without a solvent by carefully heating the solid salt, but this can be hazardous and requires appropriate safety precautions.

  • The collected product can be further purified by distillation or chromatography.

Quantitative Data (Anticipated):

Parameter Value
Reactant 2-Iodo-4-chloro-5-methylaniline
Product 1-Chloro-2-fluoro-5-iodo-4-methylbenzene
Yield 40-60%

| Purity | >98% (after distillation) |

Summary of Key Intermediates and Final Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₈H₉ClO156.61Starting material, liquid.
4-Chloro-5-methyl-2-nitroanisoleC₈H₈ClNO₃201.61Nitrated intermediate, likely a solid.
4-Chloro-3-methyl-6-aminoanisoleC₈H₁₀ClNO171.62Amino intermediate, solid.
2-Iodo-4-chloro-5-methylanilineC₇H₇ClIN283.50Iodinated intermediate, solid.
1-Chloro-2-fluoro-5-iodo-4-methylbenzeneC₇H₅ClFI286.47Final product, a key precursor for Trametinib synthesis.

Visual Representation of the Synthetic Logic

G cluster_0 Starting Material Modification cluster_1 Functional Group Interconversion cluster_2 Halogenation Steps This compound This compound Electrophilic Nitration Electrophilic Nitration This compound->Electrophilic Nitration Introduce NO2 Nitro Intermediate Nitro Intermediate Electrophilic Nitration->Nitro Intermediate Reduction Reduction Nitro Intermediate->Reduction NO2 -> NH2 Amino Intermediate Amino Intermediate Reduction->Amino Intermediate Diazotization Diazotization Amino Intermediate->Diazotization NH2 -> N2+ Iodination Iodination Amino Intermediate->Iodination Introduce I Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Iodo-Amino Intermediate Iodo-Amino Intermediate Iodination->Iodo-Amino Intermediate Fluorination Fluorination Diazonium Salt->Fluorination N2+ -> F Final Intermediate Final Intermediate Fluorination->Final Intermediate

Caption: Logical relationships in the multi-step synthesis.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. They should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-step guide to 4-Chloro-3-methylanisole purification by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Recrystallization is a fundamental technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the purification of 4-Chloro-3-methylanisole. The procedure covers the selection of an appropriate solvent system, the dissolution of the crude material, the induction of crystallization, and the subsequent isolation and drying of the purified product. This guide is intended to enable researchers to obtain high-purity this compound suitable for downstream applications in research and development.

Introduction

This compound is a substituted aromatic ether that serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The purity of such starting materials is critical to ensure the desired outcome and yield of subsequent chemical reactions. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system.[1][2] The ideal solvent will dissolve the target compound to a large extent at an elevated temperature, but only sparingly at lower temperatures.[3][4] This allows for the formation of a saturated solution from which the desired compound crystallizes in a pure form upon cooling, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[1]

This protocol details a systematic approach to purifying this compound, beginning with solvent screening and culminating in the isolation of pure crystals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for informing handling, safety, and the purification strategy.

PropertyValueReference
IUPAC Name 1-Chloro-4-methoxy-2-methylbenzene[5]
Synonyms This compound, 2-Chloro-5-methoxytoluene[5][6]
CAS Number 13334-71-9[5]
Molecular Formula C₈H₉ClO[5][7]
Molecular Weight 156.61 g/mol [5][7]
Appearance Assumed to be a solid at room temperatureN/A
Boiling Point Not available (related compounds boil >170 °C)[8]
Melting Point Not explicitly availableN/A
Solubility Soluble in many organic solventsN/A

Experimental Protocol

This protocol is designed for the purification of solid, crude this compound.

Materials and Equipment
  • Crude this compound

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexanes, Toluene, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Oven or vacuum desiccator

Step 1: Solvent Selection

The success of recrystallization hinges on the choice of solvent.[3] An ideal solvent should dissolve the compound when hot but not when cold.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[4]

  • Gently heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.[1]

  • Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

  • If no single solvent is ideal, a mixed-solvent system may be necessary.[3] Common pairs include ethanol/water and ethyl acetate/hexanes.[3][9] To test a mixed system, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow to cool as before.

Step 2: Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the crude material to completely dissolve it while heating and stirring.[4][10]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.[11] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[10][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[11]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry. For a more thorough drying, place them in a low-temperature oven (well below the compound's melting point) or a vacuum desiccator.

  • Analysis: Once dry, weigh the purified crystals to calculate the percent recovery. The purity can be assessed by techniques such as melting point analysis or chromatography.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling & Crystallization hot_filter_q->cool No hot_filter->cool impurities Insoluble Impurities hot_filter->impurities isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (Soluble Impurities) isolate->mother_liquor dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound.

Safety Precautions

This compound is reported to be harmful if swallowed and causes serious eye irritation.[5] It may also cause skin irritation.[5][7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13] All manipulations should be performed in a well-ventilated fume hood.[13][14] Avoid inhalation of vapors or dust. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. Try using a lower-boiling point solvent or ensure slower cooling.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and try cooling again.[4] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[4][10]

  • Low Recovery: This can be caused by using too much solvent during dissolution, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled to maximize the yield.

References

Application Note & Protocol: GC-MS Method Development for the Analysis of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-methylanisole is an aromatic organic compound that may be present as an impurity or a metabolite in various pharmaceutical and environmental samples. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and determination of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1][2][3] This application note provides a detailed protocol for the development and validation of a GC-MS method for the quantitative analysis of this compound.

The method described herein is based on established principles of GC-MS analysis for related aromatic compounds and provides a robust starting point for researchers.[4][5] The protocol covers sample preparation, instrument parameters, and method validation guidelines in accordance with International Council for Harmonisation (ICH) guidelines.[5]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Internal Standard (IS): 4-Methylanisole-d3 or a suitable deuterated analog[6]

  • Solvents: Hexane (GC grade), Methanol (GC grade), Acetone (GC grade)

  • Reagents: Sodium chloride (analytical grade)

  • Sample Matrix: The sample matrix will depend on the specific application (e.g., drug formulation, biological fluid). A suitable blank matrix should be used for the preparation of calibration standards and quality control samples.

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a primary stock solution of the internal standard (e.g., 1 mg/mL) in methanol.

  • From these primary stocks, prepare working standard solutions at various concentrations by serial dilution in hexane.

2.2. Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking the appropriate blank matrix with known amounts of the this compound working solutions to achieve a desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the internal standard to all calibration standards and QC samples.

2.3. Sample Preparation (Liquid-Liquid Extraction)

For aqueous samples, a liquid-liquid extraction (LLE) can be employed to extract and concentrate the analyte.

  • To 1 mL of the sample in a glass tube, add the internal standard solution.

  • Add 2 mL of hexane and 0.5 g of sodium chloride.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.

For solid samples, an initial extraction with a suitable solvent may be necessary before proceeding with the LLE.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Column Flow 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C, hold for 2 min
Ramp 1: 10 °C/min to 180 °C, hold for 2 min
Ramp 2: 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (Example) To be determined from the mass spectrum of this compound. A quantifier and one or two qualifier ions should be selected.

Note: The specific ions for SIM mode should be determined by acquiring a full scan mass spectrum of the this compound standard.

Data Presentation: Method Validation Summary

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.998
Range (ng/mL) Defined by linear response1 - 1000
Limit of Detection (LOD) (ng/mL) Signal-to-Noise ratio of 3:10.5
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise ratio of 10:11.5
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day: < 8%, Inter-day: < 10%
Specificity No interfering peaks at the retention time of the analyteNo interference observed
Robustness Insensitive to minor changes in method parametersMethod is robust

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation stock_sol Prepare Stock Solutions (Analyte & IS) cal_std Prepare Calibration Standards stock_sol->cal_std qc_samples Prepare QC Samples stock_sol->qc_samples injection Inject Sample (1 µL) cal_std->injection qc_samples->injection sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_prep->injection separation GC Separation (DB-5MS Column) injection->separation detection MS Detection (EI, SIM Mode) separation->detection integration Peak Integration & Quantification detection->integration calibration Generate Calibration Curve integration->calibration validation Method Validation (Linearity, Accuracy, Precision) calibration->validation reporting Report Results validation->reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust GC-MS method for the analysis of this compound. The described sample preparation, chromatographic, and mass spectrometric conditions, along with the method validation guidelines, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The provided workflow and tabulated data facilitate easy understanding and implementation of the protocol. Further optimization of the parameters may be required depending on the specific sample matrix and instrumentation used.

References

Application Notes and Protocols for Safe Handling of Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling of chlorinated aromatic compounds in a laboratory setting. Adherence to these protocols is critical to minimize exposure risks and ensure a safe research environment. Chlorinated aromatic hydrocarbons are a class of organic compounds that include substances with significant toxicological profiles, such as polychlorinated biphenyls (PCBs) and dioxins.[1] Many of these compounds are persistent in the environment and can be toxic to humans and other organisms.[1]

Hazard Identification and Risk Assessment

Chlorinated aromatic compounds can pose significant health risks. They can act as carcinogens, reproductive toxins, and may cause damage to target organs such as the liver, kidneys, and central nervous system.[2][3] For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic chlorinated aromatic compound, is known to cause a range of effects including immunotoxicity, developmental abnormalities, and cancer.[2][4] Human exposure to TCDD and its analogs can lead to skin conditions like chloracne.

A thorough risk assessment must be conducted before any new experiment involving chlorinated aromatic compounds. This includes reviewing the Safety Data Sheet (SDS) for each chemical to understand its specific hazards, exposure limits, and handling requirements.[5]

Exposure Limits

Occupational exposure limits (OELs) for several common chlorinated aromatic compounds are established by various regulatory agencies. These limits are crucial for assessing and controlling workplace exposure.

CompoundOSHA PEL (8-hour TWA)NIOSH REL (up to 10-hour TWA)ACGIH TLV (8-hour TWA)
Chlorobenzene 75 ppm (350 mg/m³)[5][6]Not protective to workers[5]10 ppm (46 mg/m³)[5]
o-Dichlorobenzene 50 ppm (Ceiling)[7]50 ppm (Ceiling)[7]25 ppm[7]
p-Dichlorobenzene 75 ppm (450 mg/m³)[8][9]Potential occupational carcinogen[9]10 ppm (60 mg/m³)[9]
1,2,4-Trichlorobenzene None5 ppm (Ceiling)[10][11]5 ppm (Ceiling)[11]
Physical Properties

Understanding the physical properties of chlorinated aromatic compounds is essential for safe handling and storage.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Vapor PressureFlash Point (°C)
Chlorobenzene 112.5613211.8 mmHg @ 25°C28
o-Dichlorobenzene 147.00180.51.2 mmHg @ 25°C66
p-Dichlorobenzene 147.001740.4 mmHg @ 25°C65
1,2,4-Trichlorobenzene 181.45213.50.03 mmHg @ 25°C110

Engineering Controls and Personal Protective Equipment (PPE)

Ventilation

All work with chlorinated aromatic compounds must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[12]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling chlorinated aromatic compounds.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing.[13]

  • Hand Protection: Selecting the correct glove material is critical for preventing skin contact. Nitrile gloves offer limited protection and should be changed immediately upon contact.[14] For prolonged or direct contact, more resistant materials are necessary. A study on the permeation of chlorinated aromatic compounds showed that Viton gloves exhibited no permeation after 4 hours, while nitrile gloves had breakthrough times of less than one hour.[15]

Glove MaterialResistance to Chlorinated AromaticsNotes
Viton™ ExcellentRecommended for prolonged contact.[15]
Butyl Rubber Good to ExcellentDoes not perform well with aromatic hydrocarbons.[14]
Neoprene Fair to GoodOffers moderate protection.[14]
Nitrile Poor to FairFor incidental contact only; must be replaced immediately upon contamination.[14][15]
Natural Rubber (Latex) PoorNot recommended for use with chlorinated aromatic compounds.[14]
  • Protective Clothing: A lab coat must be worn and buttoned. For handling larger quantities or in situations with a high splash risk, a chemically resistant apron or coveralls should be used.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Experimental Protocols

General Handling and Storage
  • Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store chlorinated aromatic compounds in a well-ventilated, designated area away from incompatible materials. Use secondary containment to prevent the spread of spills.

  • Transportation: When transporting chemicals, use a secondary container to prevent spills in case the primary container breaks.

Protocol for Preparing a Standard Solution

This protocol outlines the steps for preparing a standard solution of a chlorinated aromatic compound.

  • Preparation: Don all required PPE (chemical splash goggles, appropriate gloves, and a lab coat). Ensure the chemical fume hood is operational.

  • Weighing: Accurately weigh the desired amount of the solid chlorinated aromatic compound on an analytical balance. If the compound is a liquid, use a calibrated micropipette or syringe to measure the required volume.

  • Dissolution: In the chemical fume hood, place a volumetric flask of the desired final volume on a magnetic stir plate. Add a stir bar to the flask.

  • Solvent Addition: Carefully add a portion of the desired solvent to the flask, ensuring not to fill it to the final volume.

  • Transfer: Quantitatively transfer the weighed solid or measured liquid into the volumetric flask.

  • Mixing: Stir the solution until the compound is completely dissolved.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a properly labeled storage bottle and store it in a designated, ventilated area.

Protocol for a Typical Synthesis Reaction Using a Chlorinated Aromatic Solvent

This protocol provides a general workflow for a synthesis reaction where a chlorinated aromatic compound is used as the solvent.

  • Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) in the chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition: Under an inert atmosphere (if required), add the reactants to the reaction flask.

  • Solvent Addition: Carefully measure and add the chlorinated aromatic solvent to the reaction flask.

  • Reaction Conditions: Begin stirring and, if necessary, heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by slowly adding an appropriate quenching agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent. Wash the organic layer with water and/or brine as needed.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography, recrystallization, or distillation.

Waste Disposal and Decontamination

  • Waste Collection: All waste containing chlorinated aromatic compounds must be collected in designated, properly labeled, and sealed hazardous waste containers.

  • Segregation: Segregate halogenated waste from non-halogenated waste streams.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with chlorinated aromatic compounds. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.

  • Spill Cleanup Materials: All materials used to clean up spills (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

Emergency Procedures

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[13] Hold the eyelids open and away from the eyeball. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Response

For any spill, the first step is to assess the situation to determine if it can be handled by laboratory personnel or if it requires an emergency response team.[16]

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE.

    • Contain the spill using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).

    • Carefully clean up the spill, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (requires emergency response):

    • Evacuate the area immediately.

    • If possible and safe to do so, close the door to the affected area to contain the vapors.

    • Activate the nearest fire alarm to alert others in the building.

    • From a safe location, call emergency services and provide details of the spill (chemical, quantity, location).

    • Do not re-enter the area until it has been cleared by emergency personnel.

Visual Protocols and Pathways

TCDD-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many chlorinated aromatic compounds, such as TCDD, is mediated through the aryl hydrocarbon receptor (AhR).[17][18] The following diagram illustrates this signaling pathway.

TCDD_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-Hsp90-AIP Complex TCDD->AhR_complex Binds to AhR TCDD_AhR_complex TCDD-AhR Complex AhR_complex->TCDD_AhR_complex Conformational Change Hsp90/AIP Dissociate ARNT ARNT TCDD_AhR_complex->ARNT Translocates to Nucleus Binds to ARNT Dimer TCDD-AhR-ARNT Heterodimer ARNT->Dimer DRE Dioxin Response Element (DRE) Dimer->DRE Binds to DNA Gene_Transcription Gene Transcription DRE->Gene_Transcription Induces Toxic_Effects Toxic Effects Gene_Transcription->Toxic_Effects Leads to

Caption: TCDD-mediated AhR signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for a chemical synthesis reaction followed by purification.

Synthesis_Workflow Start Start: Plan Experiment & Assess Risks Setup Reaction Setup (Fume Hood) Start->Setup Reaction Run Reaction (Monitor Progress) Setup->Reaction Workup Reaction Work-up (Quench & Extract) Reaction->Workup Purification Product Purification (e.g., Chromatography) Workup->Purification Waste Waste Disposal (Segregate & Label) Workup->Waste Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis Purification->Waste End End: Document Results Analysis->End

Caption: General workflow for chemical synthesis.

Decision Tree for Chemical Spill Response

This decision tree provides a logical guide for responding to a chemical spill in the laboratory.

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Assess Assess Spill (Size, Hazard, Location) Spill->Assess IsMajor Is it a Major Spill? (>1L, High Hazard, Uncontrolled) Assess->IsMajor Evacuate Evacuate Area Alert Others Call Emergency Services IsMajor->Evacuate Yes MinorSpill Minor Spill IsMajor->MinorSpill No Alert Alert Personnel in Area MinorSpill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Decision tree for chemical spill response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methylanisole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are typically attributed to several factors, primarily related to the chlorination step of 3-methylanisole. Key areas to investigate include:

  • Isomer Formation: The electrophilic chlorination of 3-methylanisole can lead to the formation of multiple isomers, primarily 2-chloro-3-methylanisole and 6-chloro-3-methylanisole, in addition to the desired 4-chloro product. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This complex directing effect necessitates precise control over reaction conditions to favor the formation of the 4-chloro isomer.

  • Reaction Conditions: Temperature, reaction time, and the choice of chlorinating agent and catalyst are critical. Suboptimal conditions can lead to the formation of undesired isomers or di-chlorinated byproducts. Careful optimization of these parameters is essential for maximizing the yield of the target molecule.

  • Purity of Starting Materials: The purity of the starting 3-methylanisole is crucial. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield.

  • Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and should be strictly avoided. Ensure all glassware is oven-dried and reagents are anhydrous.

To improve the yield, consider the following troubleshooting steps:

  • Optimize the Catalyst and Chlorinating Agent: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can help control regioselectivity.[1][2]

  • Control the Reaction Temperature: Maintain a low reaction temperature to minimize the formation of undesired isomers and byproducts. The reaction should be carefully monitored and cooled as needed.

  • Slow Addition of Chlorinating Agent: Add the chlorinating agent dropwise to the reaction mixture to maintain control over the reaction rate and temperature.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and determine the optimal reaction time.

  • Purify Starting Materials: Ensure the 3-methylanisole is of high purity before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize the formation of isomers?

A2: The presence of multiple spots on a TLC plate indicates the formation of isomeric byproducts. The primary isomers formed during the chlorination of 3-methylanisole are 2-chloro-3-methylanisole and 6-chloro-3-methylanisole.

Identification:

  • Reference Standards: The most reliable method for identification is to compare the retention factors (Rf) of the spots with those of commercially available standards of the potential isomers.

  • Spectroscopic Analysis: If standards are unavailable, the product mixture can be separated by column chromatography, and the individual fractions can be analyzed using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate the structures of the isomers.

Minimization of Isomer Formation:

  • Choice of Catalyst: The use of specific catalysts can enhance the regioselectivity of the chlorination. For instance, iron(III) chloride has been shown to be an effective catalyst for the chlorination of activated aromatic rings.[1]

  • Steric Hindrance: While the electronic effects of the methoxy and methyl groups are dominant, steric hindrance can play a role. The use of bulkier catalysts or solvents might influence the isomeric ratio.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions.

Q3: What is the most effective method for purifying this compound?

A3: The purification of this compound from the reaction mixture, which may contain unreacted starting material, isomers, and di-chlorinated byproducts, is typically achieved through fractional distillation under reduced pressure. The boiling points of the isomers are often close, requiring an efficient distillation column.

For laboratory-scale purification, column chromatography on silica gel can also be an effective method for separating the isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Data Presentation

Table 1: Comparison of Synthesis Methods for 4-Chloro-m-cresol (a precursor to this compound)

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield of 4-chloro-m-cresol (%)Para/Ortho RatioReference
m-cresolSulfuryl Chloride (SO₂Cl₂)AlCl₃None204--[2]
m-cresolSulfuryl Chloride (SO₂Cl₂)AlCl₃ + 5,18-dithiadocosaneNone20491.820.7[2]
m-cresolSulfuryl Chloride (SO₂Cl₂)NoneNone (molten)30-40---[3]

Note: Data on the direct synthesis of this compound with precise yield comparisons is limited in the provided search results. The table above highlights the synthesis of a key precursor, demonstrating methods to achieve high para-selectivity, which is analogous to the desired regioselectivity in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 3-Methylanisole

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methylanisole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 3-methylanisole (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous AlCl₃ (0.1 equivalents) to the solution and stir for 15 minutes.

  • Add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Methylanisole from m-Cresol (Precursor Synthesis)

This protocol is based on the Williamson ether synthesis.[4][5]

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Water

  • Diethyl ether

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve m-cresol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1.25 equivalents).

  • With vigorous stirring, add dimethyl sulfate (1 equivalent) dropwise, keeping the temperature below 40 °C (use a water bath for cooling).

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any remaining dimethyl sulfate.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layer and the ether extracts and wash with dilute sodium carbonate solution and then with water.

  • Dry the organic phase with anhydrous CaCl₂, filter, and remove the solvent by distillation.

  • Purify the resulting 3-methylanisole by distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-Methylanisole in Anhydrous DCM B 2. Add Anhydrous AlCl3 Catalyst A->B C 3. Cool to 0 °C B->C D 4. Add SO2Cl2 Solution Dropwise C->D E 5. Stir at 0 °C and Monitor by TLC D->E F 6. Quench with Ice-Cold Water E->F G 7. Separate Organic Layer F->G H 8. Wash with NaHCO3, Water, and Brine G->H I 9. Dry with Anhydrous MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Fractional Distillation or Column Chromatography J->K L 12. Characterize Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of this compound Q1 Multiple spots on TLC? Start->Q1 A1_Yes Indicates Isomer Formation Q1->A1_Yes Yes A1_No Check Other Factors Q1->A1_No No Sol1 Optimize Reaction Conditions: - Lower Temperature - Slow Addition of Reagent - Change Catalyst A1_Yes->Sol1 Q2 Purity of Starting Materials Checked? A1_No->Q2 Sol1->Q2 A2_Yes Proceed to Next Check Q2->A2_Yes Yes A2_No Purify Starting Materials (e.g., 3-methylanisole) Q2->A2_No No Q3 Anhydrous Conditions Maintained? A2_Yes->Q3 A3_Yes Reaction may be incomplete. Optimize reaction time. Q3->A3_Yes Yes A3_No Ensure all glassware is dry and reagents are anhydrous. Q3->A3_No No

Caption: Troubleshooting decision tree for low yield of this compound.

isomer_formation cluster_products Potential Products Reactant 3-Methylanisole Chlorination Chlorination (e.g., SO2Cl2, AlCl3) Reactant->Chlorination Product_4 This compound (Desired Product) Chlorination->Product_4 Product_2 2-Chloro-3-methylanisole (Isomer) Chlorination->Product_2 Product_6 6-Chloro-3-methylanisole (Isomer) Chlorination->Product_6 Product_di Di-chlorinated Products Chlorination->Product_di

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the derivatization of 4-Chloro-3-methylanisole.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My derivatization reaction (e.g., Friedel-Crafts, Nitration) has a very low yield or is not working at all. What are the common causes?

    A: Several factors can contribute to low or no product yield. Here are the most common culprits and their solutions:

    • Catalyst Inactivity (Especially in Friedel-Crafts Reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1]

      • Solution: A stoichiometric amount or even a slight excess of the catalyst is often required to drive the reaction to completion.[1]

    • Inappropriate Reaction Temperature: Electrophilic aromatic substitutions can be highly sensitive to temperature.

      • Solution: For highly activating substrates like this compound, reactions may need to be run at lower temperatures to prevent side reactions and decomposition.[2] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Optimization is key.

    • Poor Reagent Quality: Old or improperly stored reagents can degrade, leading to failed reactions.

      • Solution: Use fresh reagents from reputable suppliers. For instance, in nitration, the purity and concentration of nitric and sulfuric acids are critical.

Issue 2: Formation of Multiple Products or Isomers

  • Q: I am observing the formation of multiple products in my reaction. Why is this happening and how can I improve selectivity?

    A: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution on a multi-substituted ring like this compound.

    • Understanding Directing Effects: The methoxy (-OCH₃) group is a strong ortho-, para- director and a powerful activating group.[3][4] The methyl (-CH₃) group is also an ortho-, para- director but is less activating. The chloro (-Cl) group is an ortho-, para- director but is deactivating.[4] The highly activating methoxy group will primarily dictate the position of substitution. The positions ortho to the methoxy group are C2 and C6. The para position is blocked by the chlorine atom. Therefore, substitution is expected at the C2 and C6 positions. Steric hindrance from the adjacent methyl group at C3 may influence the ratio of C2 vs. C6 substitution.

    • Controlling Regioselectivity:

      • Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product.

      • Solvent: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) to find the optimal conditions.

      • Catalyst: In Friedel-Crafts reactions, the choice and amount of Lewis acid can affect isomer ratios. Milder Lewis acids like ZnCl₂ or FeCl₃ might offer better selectivity than the highly reactive AlCl₃.[5]

Issue 3: Undesired Side Reactions

  • Q: My Friedel-Crafts reaction is producing a dark, tarry material, or I suspect demethylation of the methoxy group. How can I prevent this?

    A: These are known side reactions, particularly with activated anisole derivatives.

    • Demethylation of Anisole: Strong Lewis acids, especially AlCl₃, can cleave the methyl group from the anisole, forming a phenol.[5] This phenolic product can undergo further reactions, leading to complex mixtures and tar formation.

      • Solution: Use a milder Lewis acid catalyst such as ZnCl₂ or TiCl₄.[5] Alternatively, consider using rare-earth metal triflates (e.g., Sc(OTf)₃) which are known to be effective and milder catalysts for acylating activated aromatic rings.[5] Running the reaction at a lower temperature can also minimize this side reaction.

    • Polyalkylation (Friedel-Crafts Alkylation): The introduction of an alkyl group activates the ring, making the product more reactive than the starting material.[1] This can lead to the addition of multiple alkyl groups.

      • Solution: Use a large excess of the aromatic substrate (this compound) compared to the alkylating agent to favor mono-alkylation. Note: This is less of an issue in Friedel-Crafts acylation, as the acyl group is deactivating, preventing further reactions.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary positions for electrophilic substitution on this compound?

    • A: The methoxy group is the strongest activating group and directs incoming electrophiles to its ortho and para positions. Since the para position is blocked by chlorine, substitution will occur at the C2 and C6 positions. The final product ratio will depend on the specific reaction, conditions, and steric hindrance.

  • Q2: How do I choose the appropriate derivatization reaction?

    • A: The choice depends on the desired functional group:

      • To introduce an acyl group (ketone): Use Friedel-Crafts Acylation.

      • To introduce a nitro group: Use Nitration (e.g., with HNO₃/H₂SO₄).

      • To introduce a halogen: Use Halogenation (e.g., Br₂ with a Lewis acid, or a milder system like NH₄Br/H₂O₂).[7]

  • Q3: What safety precautions should I take?

    • A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Friedel-Crafts catalysts like AlCl₃ are corrosive and react violently with water.[8] Nitrating mixtures are highly corrosive and strong oxidizing agents. Halogens like bromine are toxic and corrosive. Always handle these reagents with extreme care.

Experimental Workflows & Troubleshooting Logic

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Anhydrous Conditions) setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup cool Cool Reaction Mixture setup->cool add Add Catalyst/Reagents cool->add react Run Reaction (Monitor Time & Temp) add->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography, etc.) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for derivatization experiments.

G Troubleshooting Logic for Low Yield start Observation: Low or No Yield q1 Is this a Friedel-Crafts Reaction? start->q1 q2 Were anhydrous conditions maintained? q1->q2 Yes q4 Is the reaction temperature optimal? q1->q4 No q3 Was sufficient catalyst used? q2->q3 Yes sol2 Solution: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. q2->sol2 No q3->q4 Yes sol3 Solution: Use stoichiometric or excess catalyst for acylations. q3->sol3 No sol1 Solution: Use milder Lewis Acid (e.g., ZnCl₂, TiCl₄) or ensure anhydrous conditions. q4->sol1 Yes (Suspect Demethylation) sol4 Solution: Optimize temperature. Try a lower temp first for activated rings. q4->sol4 No

Caption: Troubleshooting flowchart for low yield issues.

Data on Reaction Conditions

The optimal conditions for derivatizing this compound will require empirical validation. The following tables provide starting points based on general principles for related compounds.

Table 1: Friedel-Crafts Acylation Conditions

ParameterCondition 1 (Aggressive)Condition 2 (Mild)Expected Outcome / Remarks
Acylating Agent Acetyl ChlorideAcetic AnhydrideBoth are effective. Anhydride is less reactive.
Catalyst Aluminum Chloride (AlCl₃)Zinc Chloride (ZnCl₂) or Sc(OTf)₃AlCl₃ is highly reactive and may cause demethylation.[5] Milder catalysts are recommended for anisole derivatives.[5]
Solvent Dichloromethane (DCM)NitrobenzeneDCM is a common choice. Nitrobenzene can sometimes improve selectivity.
Temperature 0°C to Room Temp0°C to 50°CStart at 0°C and slowly warm to room temperature.[8] Higher temps increase risk of side reactions.
Catalyst Ratio 1.1 - 1.5 equivalents0.2 - 1.0 equivalentsStoichiometric amounts are often needed with AlCl₃.[1] Catalytic amounts may suffice for milder catalysts.[5]

Table 2: Nitration and Bromination Conditions

ParameterNitrationBrominationExpected Outcome / Remarks
Reagent(s) Conc. HNO₃ / Conc. H₂SO₄Br₂ in Acetic Acid or NH₄Br / H₂O₂The HNO₃/H₂SO₄ mixture is a standard nitrating agent.[9] The NH₄Br/H₂O₂ system is a greener, milder alternative for bromination.[7]
Catalyst H₂SO₄ (acts as catalyst and dehydrating agent)None required, or Lewis Acid (e.g., FeBr₃)A catalyst may not be needed for bromination due to the activated ring.
Solvent None (reagents act as solvent)Acetic AcidAcetic acid is a common solvent for bromination.[7]
Temperature 0 - 10°CRoom TemperatureNitration of activated rings is highly exothermic and requires careful temperature control.[9] Bromination can often be performed at room temperature.

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and AlCl₃

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add this compound (1 equivalent) and anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0°C.[1][8]

  • Reagent Addition: To the stirred solution, add acetyl chloride (1.1 equivalents). Slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, keeping the temperature below 10°C. The reaction is exothermic.[8]

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[8] This will decompose the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using Ammonium Bromide and Hydrogen Peroxide

  • Preparation: In a round-bottomed flask, dissolve this compound (1 equivalent) and ammonium bromide (1.1 equivalents) in acetic acid.[7]

  • Reagent Addition: Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.[7]

  • Reaction: Allow the contents to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, quench the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction & Purification: Extract the product with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product via column chromatography.[7]

References

Technical Support Center: 4-Chloro-3-methylanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-3-methylanisole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory-scale synthesis of this compound involves the electrophilic chlorination of 3-methylanisole. This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorine atom is introduced onto the aromatic ring.

Q2: What are the expected major isomers and side products in this synthesis?

A2: The methoxy (-OCH₃) and methyl (-CH₃) groups of 3-methylanisole are both ortho-, para-directing activators. Therefore, the primary products of monochlorination are expected to be a mixture of isomers. The main isomers formed are:

  • This compound (desired product)

  • 2-Chloro-3-methylanisole

  • 6-Chloro-3-methylanisole

  • Over-chlorination can also lead to the formation of dichlorinated products, such as 2,4-dichloro-3-methylanisole and 4,6-dichloro-3-methylanisole.

The relative amounts of these isomers depend on the chlorinating agent, catalyst, solvent, and reaction temperature.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material (3-methylanisole) and the formation of the product isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Inactive Chlorinating Agent Use a fresh bottle of the chlorinating agent. N-chlorosuccinimide can degrade over time, and sulfuryl chloride can react with atmospheric moisture.
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Moisture can deactivate both the chlorinating agent and any Lewis acid catalyst used.
Insufficient Reaction Temperature Some chlorination reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. For NCS chlorination, polar aprotic solvents like acetonitrile can also be effective.
Problem 2: Low Yield of the Desired this compound Isomer

Possible Causes & Solutions

CauseRecommended Action
Unfavorable Isomer Ratio The regioselectivity of the chlorination is influenced by steric and electronic factors. The use of a bulkier chlorinating agent or catalyst system can sometimes favor the less sterically hindered para-position. Experiment with different chlorinating agents (e.g., NCS vs. SO₂Cl₂) and catalysts.
Over-chlorination The use of an excess of the chlorinating agent can lead to the formation of di- and polychlorinated byproducts, reducing the yield of the desired monochlorinated product. Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration.
Product Loss During Workup Ensure proper extraction techniques are used. The product is soluble in common organic solvents. Perform multiple extractions to maximize recovery. Avoid overly harsh acidic or basic conditions during washing steps, which could potentially lead to hydrolysis of the methoxy group under extreme conditions.
Problem 3: Difficulty in Purifying the Product

Possible Causes & Solutions

CauseRecommended Action
Close Boiling Points of Isomers The various chloro-3-methylanisole isomers have very similar boiling points, making separation by simple distillation challenging. Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) for separation. Monitor the fractions by GC-MS to determine their composition.
Co-elution in Column Chromatography The isomers may have similar polarities, leading to poor separation on a silica gel column. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to optimize separation. Preparative TLC can be a useful tool for determining the optimal solvent system.
Product is an Oil and Does Not Crystallize If recrystallization is attempted, the product may "oil out" if the solvent system is not ideal. For recrystallization, try a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate mixtures.[1] If the product remains an oil, purification by fractional distillation or column chromatography is recommended.

Experimental Protocols

General Experimental Protocol for Chlorination of 3-Methylanisole

This protocol provides a general procedure for the chlorination of 3-methylanisole. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Materials:

  • 3-Methylanisole

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (for SO₂Cl₂)

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-methylanisole (1.0 equivalent) in anhydrous DCM.

  • Addition of Chlorinating Agent:

    • Using SO₂Cl₂: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (1.05 equivalents) dropwise via a dropping funnel over 30-60 minutes.

    • Using NCS: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at the chosen temperature (0 °C to room temperature, or reflux if necessary) and monitor its progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Representative Quantitative Data

The following table provides hypothetical but representative data for the chlorination of 3-methylanisole under different conditions. Actual results may vary.

Chlorinating AgentCatalystSolventTemperature (°C)4-Chloro Isomer (%)Other Mono-isomers (%)Di-chloro Products (%)
SO₂Cl₂NoneDCM0454015
SO₂Cl₂AlCl₃ (cat.)DCM0553510
NCSNoneAcetonitrile2550455
NCSZeoliteDCM2560355

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_conversion Check Conversion of Starting Material (TLC/GC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Is conversion low? good_conversion Good Conversion check_conversion->good_conversion Is conversion high? check_reagents Verify Reagent Activity & Anhydrous Conditions low_conversion->check_reagents Yes analyze_products Analyze Product Mixture for Isomers & Byproducts (GC-MS) good_conversion->analyze_products Yes reagent_issue Inactive Reagents or Moisture Present check_reagents->reagent_issue Issue Found? optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp No Issue Found solution_reagents Use Fresh Reagents & Dry Glassware/Solvents reagent_issue->solution_reagents temp_issue Suboptimal Temperature optimize_temp->temp_issue Issue Found? solution_temp Gradually Increase Temperature & Monitor temp_issue->solution_temp isomer_issue Unfavorable Isomer Ratio analyze_products->isomer_issue overchlorination Significant Over-chlorination analyze_products->overchlorination workup_loss Potential Loss During Workup/Purification analyze_products->workup_loss solution_isomer Modify Reaction Conditions (Catalyst, Solvent) isomer_issue->solution_isomer solution_overchlorination Use Stoichiometric Chlorinating Agent overchlorination->solution_overchlorination solution_workup Optimize Extraction & Purification workup_loss->solution_workup

Caption: A flowchart outlining the steps to troubleshoot low yields in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_material 3-Methylanisole chlorination Chlorination (e.g., SO2Cl2 or NCS in DCM) start_material->chlorination reaction_mixture Crude Reaction Mixture chlorination->reaction_mixture quench Quench with NaHCO3 (aq) reaction_mixture->quench extraction Extraction with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product (Mixture of Isomers) concentrate->crude_product purification_method Fractional Distillation or Column Chromatography crude_product->purification_method distillation Fractional Distillation purification_method->distillation Boiling Point Difference chromatography Column Chromatography purification_method->chromatography Polarity Difference pure_product Purified this compound distillation->pure_product chromatography->pure_product

Caption: A diagram illustrating the general workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Chloro-3-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample?

A1: Impurities in a this compound sample can originate from the synthetic route or degradation. Potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as p-Anisidine or its intermediates.[1]

  • Isomeric Byproducts: Positional isomers formed during substitution reactions, such as 4-Chloro-2-methylanisole or 3-Chloro-2-methylanisole.[2][3][4]

  • Reaction Byproducts: Compounds formed from side reactions during synthesis, which could include other chlorinated or methylated species.[5]

  • Solvents: Residual solvents used during the reaction or initial extraction steps.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh conditions could lead to degradation, potentially through cleavage of the ether linkage or oxidation.[6][7]

Q2: What are the primary methods for purifying this compound?

A2: As this compound is a liquid at room temperature, the most effective purification methods are fractional vacuum distillation and column chromatography.

  • Fractional Vacuum Distillation is suitable for separating compounds with different boiling points. It is particularly useful for removing less volatile or more volatile impurities.

  • Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[8][9] It is especially effective for removing impurities with polarities similar to the main compound, such as isomers.[10]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds and quantifying the percentage of impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[12]

  • Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weight of impurities.[12][13]

Q4: My compound is a liquid. Is recrystallization a suitable purification method?

A4: Recrystallization is a purification technique used for solid compounds.[14][15] Since this compound is a liquid at standard conditions, direct recrystallization is not feasible. However, if the impurities are solid, they could potentially be removed by filtration. If a synthetic intermediate prior to the final product is a solid, recrystallization would be an excellent method to purify it before proceeding with the synthesis.[1]

Troubleshooting Guides

Fractional Vacuum Distillation

Q: My distillation is proceeding very slowly. What could be the cause?

A: Slow distillation can be caused by several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound. Ensure good contact between the flask and the mantle and consider increasing the temperature gradually.

  • Vacuum Leaks: Check all joints and connections for leaks. A poor vacuum will result in a higher boiling point and slower distillation.

  • Inadequate Insulation: The distillation column and head should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss and maintain the temperature gradient.

Q: I am not achieving good separation of impurities. What can I do to improve it?

A: To improve separation:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).

  • Optimize the Reflux Ratio: Increase the reflux ratio by collecting the distillate more slowly. This allows for more vaporization-condensation cycles, enhancing separation.

  • Ensure a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, disrupting the separation. Use a high-quality vacuum pump and a pressure controller if available.

Column Chromatography

Q: My compounds are not separating on the column. What should I adjust?

A: Poor separation is often related to the choice of the mobile phase (eluent).[10]

  • Adjust Solvent Polarity: If compounds are eluting too quickly, your solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).

  • Perform Gradient Elution: If a single solvent system doesn't resolve all components, use a gradient elution where the polarity of the mobile phase is gradually increased over time.[8]

  • Change the Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation depending on the impurity profile.[10]

Q: The purified fractions are still showing impurities. How can I improve the separation?

A:

  • Sample Loading: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. Load the sample in a minimal amount of solvent as a concentrated band.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Collect Smaller Fractions: Collecting smaller fractions allows for better isolation of the pure compound, discarding the fractions that contain a mix of your product and impurities.

Data Presentation

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest For RemovingTypical PurityAdvantagesDisadvantages
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Impurities with significantly different boiling points.>98%Scalable, cost-effective for large quantities.Not effective for separating isomers with similar boiling points.
Silica Gel Column Chromatography Separation based on differential adsorption to a polar stationary phase.Polar impurities, isomers with different polarities.[8][10]>99%High resolution, adaptable to various impurity profiles.Can be time-consuming, requires solvents, may have lower yield.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Heating: Place the round-bottom flask in a heating mantle and begin heating the crude this compound sample gently.

  • Equilibration: As the liquid begins to boil and the vapor rises, allow the column to equilibrate by adjusting the heat so that a steady reflux is established.

  • Fraction Collection: Slowly collect the distillate fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure substance is distilling.

  • Separation: Collect the initial fraction (forerun), which may contain more volatile impurities. Collect the main fraction at a stable boiling point. Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.

  • Analysis: Analyze the collected main fraction for purity using GC or NMR.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

    • Add a small layer of sand on top to prevent disturbance of the silica surface.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions.[8]

  • Fraction Pooling:

    • Once the desired compound has been eluted, combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Confirm the purity of the final product using an appropriate analytical method (e.g., GC, HPLC, NMR).

Visualizations

G cluster_start Initial Sample cluster_purification Purification Step cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Purity_Check Purity Assessment (GC/HPLC) Distillation->Purity_Check Chromatography->Purity_Check Structure_Check Structural Confirmation (NMR/MS) Purity_Check->Structure_Check Pure_Product Pure this compound Structure_Check->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

G start Impurity Profile Assessment boiling_point_diff Significant Difference in Boiling Points? start->boiling_point_diff polarity_diff Significant Difference in Polarity? boiling_point_diff->polarity_diff No distillation Use Fractional Vacuum Distillation boiling_point_diff->distillation Yes chromatography Use Column Chromatography polarity_diff->chromatography Yes complex Consider Sequential Purification polarity_diff->complex No

Caption: Decision tree for selecting a purification method for this compound.

G prep_col 1. Prepare Slurry & Pack Column load_sample 2. Load Sample prep_col->load_sample elute 3. Elute with Solvent System load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution pool_fractions 6. Pool Pure Fractions monitor_tlc->pool_fractions evaporate 7. Evaporate Solvent pool_fractions->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for purification by column chromatography.

References

Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and reaction conditions for various cross-coupling reactions involving 4-Chloro-3-methylanisole. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: Aryl chlorides like this compound are generally less reactive than the corresponding aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Overcoming this challenge often requires the use of specialized catalysts, particularly those with bulky and electron-rich ligands, along with carefully optimized reaction conditions.

Q2: What are the most common cross-coupling reactions for this compound?

A2: The most frequently employed cross-coupling reactions for functionalizing this compound include:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond with an amine.

  • Heck Reaction: For the formation of a new carbon-carbon bond with an alkene.

  • Sonogashira Coupling: For the formation of a new carbon-carbon bond with a terminal alkyne.

  • Ullmann Condensation: A copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[2]

Q3: What type of ligands are most effective for activating this compound?

A3: For palladium-catalyzed reactions with aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.[1] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition step. Examples of commonly used ligands include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and NHC ligands like IPr.[1]

Q4: Can you suggest a starting point for catalyst selection for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point for a Suzuki-Miyaura coupling of an aryl chloride is a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precatalyst in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos. Alternatively, pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G2 or SPhos Pd G2) can be used for convenience and improved reliability.[3]

Q5: What are the key safety precautions to take when working with palladium catalysts and phosphine ligands?

A5: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Data Presentation: Comparative Catalyst Performance

The following tables summarize the performance of various catalyst systems for common cross-coupling reactions with 4-chloroanisole, a structurally similar substrate to this compound. These data should serve as a guide for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂NoneK₂CO₃Ethanol/H₂O250.595
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95
Palladacycle 1[HP(t-Bu)₃]BF₄K₂CO₃/TBAOHDMF130 (MW)0.3393

Data compiled from multiple sources for the analogous substrate 4-chloroanisole.[3][4]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines

Aryl ChlorideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisoleAnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885
4-ChloroanisoleMorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.07)-t-BuONa (1.2)Water802495

Data compiled from multiple sources for analogous aryl chlorides.[5][6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is giving a low yield or is not proceeding to completion. What are the likely causes and solutions?

A:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.

    • Solution:

      • Ensure all reagents and solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.

      • Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst like a Buchwald G2 or G3 palladacycle.

      • Increase the catalyst loading, but be mindful of potential side reactions.

  • Poor Oxidative Addition:

    • Cause: The C-Cl bond of this compound is difficult to break.

    • Solution:

      • Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or an NHC ligand) to facilitate oxidative addition.

      • Increase the reaction temperature.

  • Ineffective Transmetalation:

    • Cause: The transfer of the organic group from the boron atom to the palladium center is slow.

    • Solution:

      • The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The presence of water can also be beneficial for transmetalation.[7]

      • Ensure the boronic acid is of high quality, as impurities can inhibit the reaction.

Q: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A:

  • Cause: Homocoupling is often promoted by the presence of oxygen or excess Pd(II) at the beginning of the reaction.[7]

  • Solution:

    • Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[7]

    • Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.

    • Consider adding the boronic acid slowly to the reaction mixture.

Q: My starting material is being consumed, but I am observing dehalogenation of this compound instead of the desired product. What can I do?

A:

  • Cause: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources.[8]

  • Solution:

    • Screen different bases. Avoid bases that can act as hydride donors.

    • Ensure the use of high-purity, anhydrous solvents.

    • Lowering the reaction temperature may also reduce the rate of dehalogenation.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reaction is sluggish or gives a low yield. What should I check?

A:

  • Inactive Catalyst/Ligand Combination:

    • Cause: The chosen palladium catalyst and ligand may not be optimal for the specific amine and aryl chloride combination.

    • Solution:

      • For electron-rich aryl chlorides like this compound, bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary.[9]

      • Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.

      • Ensure the ligand-to-palladium ratio is optimized (typically between 1:1 and 2:1).

  • Inappropriate Base:

    • Cause: The base is crucial for deprotonating the amine to form the active nucleophile. An incorrect base can lead to a slow reaction or decomposition of starting materials.

    • Solution:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.

      • The choice of base can be solvent-dependent; for instance, weaker bases are sometimes more effective in polar aprotic solvents.[7]

  • Solvent Effects:

    • Cause: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.

    • Solution:

      • Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[2]

      • Screening different solvents can sometimes dramatically improve the reaction outcome.

Q: I am observing the formation of a diarylamine byproduct. How can I improve the selectivity for monoarylation?

A:

  • Cause: If a primary amine is used, a second amination can occur to form a diarylamine.

  • Solution:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes favor monoarylation.

    • The choice of ligand can influence selectivity. Some ligands are known to favor monoarylation.

    • Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting aryl chloride can also help.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general guideline and should be optimized for each specific reaction.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.). If the amine is a liquid, it can be added via syringe.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R Ar-X This compound Ar-X->Oxidative_Addition R-B(OR')2 Boronic Acid/Ester R-B(OR')2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle_Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare & Degas Reagents and Solvents Reaction_Setup Assemble Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Glassware_Prep Oven-Dry & Cool Glassware Glassware_Prep->Reaction_Setup Add_Reagents Add Substrates, Catalyst, Ligand, Base Reaction_Setup->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heating_Stirring Heat and Stir for Specified Time Add_Solvent->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Perform Aqueous Work-up/Extraction Quench->Extraction Drying_Concentration Dry and Concentrate Organic Layer Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Characterization Characterize Product Purification->Characterization

References

Preventing byproduct formation in 4-Chloro-3-methylanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylanisole. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive positions on this compound for electrophilic aromatic substitution?

The methoxy (-OCH3) group is a strong activating, ortho-, para-director, while the methyl (-CH3) group is a weaker activating, ortho-, para-director. The chloro (-Cl) group is a deactivating, ortho-, para-director. The directing effects of the methoxy and methyl groups are synergistic towards the 2- and 6-positions (ortho to both) and the 4-position (para to the methoxy group). However, since the 4-position is occupied by the chloro group, the primary sites for electrophilic attack are the 2- and 6-positions. The steric hindrance from the adjacent methyl group at position 3 may influence the ratio of substitution at the 2- versus the 6-position.

Q2: What are the common types of byproducts encountered in reactions with this compound?

Common byproducts include:

  • Regioisomers: Formation of undesired isomers due to substitution at different positions on the aromatic ring.

  • Polysubstituted products: Introduction of more than one functional group onto the aromatic ring.

  • Products from side reactions: Such as demethylation of the methoxy group under harsh acidic conditions.

Troubleshooting Guides

Nitration Reactions

Issue: Formation of multiple nitro-isomers and dinitrated byproducts.

Root Cause: The activating nature of the methoxy and methyl groups makes the ring highly susceptible to nitration, potentially leading to a lack of selectivity and over-reaction.

Solutions:

  • Control of Reaction Temperature: Lower temperatures generally favor the formation of a single, desired mononitrated product. Running the reaction at 0°C or below can significantly improve regioselectivity.

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reactivity can be modulated by using milder reagents or by changing the acid concentrations.

  • Stoichiometry: Careful control of the molar ratio of the nitrating agent to this compound is crucial to prevent dinitration. A slight excess of the substrate can sometimes be used to minimize polysubstitution.

Quantitative Data on Nitration of a Substituted Anisole:

ReactantNitrating AgentTemperature (°C)Major ProductIsomer Ratio (ortho:para)Yield (%)Reference
p-MethylanisoleHNO3/H2SO4254-Methyl-2-nitroanisole--Fieser, L. F., & Williamson, K. L. (2011). Organic experiments. Cengage Learning.

Experimental Protocol: Regioselective Mononitration

  • Cool a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (1.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to separate the desired isomer.

Friedel-Crafts Acylation

Issue: Formation of ortho- and para-acylated isomers, and potential demethylation.

Root Cause: The methoxy group strongly directs acylation to the ortho and para positions. Strong Lewis acids like AlCl3 can catalyze demethylation of the methoxy group.

Solutions:

  • Choice of Lewis Acid: Milder Lewis acids such as ZnCl2 or FeCl3 can improve regioselectivity and prevent demethylation compared to AlCl3. *[1] Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor the para-product due to reduced solvation of the intermediate.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

Quantitative Data on Friedel-Crafts Acylation of Anisole:

Aromatic SubstrateAcylating AgentLewis AcidSolventIsomer Ratio (ortho:para)Yield (%)Reference
AnisoleAcetyl ChlorideAlCl3Dichloromethane->90Pearson Education, Inc. (2017). Friedel-Crafts Acylation.
AnisoleBenzoic AnhydrideZnCl2-High para-Sarvari, M. H., & Sharghi, H. (2004). Zinc-Mediated Friedel−Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956.

Experimental Protocol: Highly Regioselective para-Acylation

  • Suspend a milder Lewis acid catalyst (e.g., ZnCl2, 1.1 eq.) in an anhydrous, non-polar solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq.) to the stirred suspension.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining the low temperature.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.

  • After completion, quench the reaction by carefully adding ice-cold dilute HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography or recrystallization.

Experimental Workflow for Friedel-Crafts Acylation

fc_acylation_workflow sub This compound mix1 Mix Substrate, Acylating Agent, and Solvent sub->mix1 acyl Acylating Agent (e.g., Acetyl Chloride) acyl->mix1 la Lewis Acid (e.g., ZnCl2) mix2 Add Lewis Acid at 0°C la->mix2 solv Anhydrous Solvent (e.g., CS2) solv->mix1 mix1->mix2 react Stir at 0°C Monitor by TLC/GC-MS mix2->react quench Quench with ice-cold dilute HCl react->quench workup Workup: Extraction, Washing, Drying quench->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Desired Acylated Product purify->product

Caption: Step-by-step workflow for a regioselective Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

Issue: Low yield and formation of undesired isomers.

Root Cause: The Vilsmeier-Haack reaction is generally regioselective for electron-rich arenes, favoring the para-position. However, with multiple activating groups, a mixture of products can be obtained. The reactivity of the Vilsmeier reagent itself is relatively mild.

Solutions:

  • Reaction Temperature: The reaction temperature can be optimized to improve selectivity. Starting at a lower temperature and gradually increasing it may be beneficial.

  • Stoichiometry of the Vilsmeier Reagent: Using a slight excess of the Vilsmeier reagent (formed from POCl3 and DMF) can help drive the reaction to completion.

  • Work-up Procedure: Proper hydrolysis of the intermediate iminium salt is crucial for obtaining the aldehyde product in high yield.

General Protocol for Vilsmeier-Haack Formylation:

  • In a two-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3) dropwise with stirring, keeping the temperature below 10°C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Signaling Pathway for Vilsmeier-Haack Reagent Formation and Reaction

vilsmeier_haack_pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Substrate This compound Substrate->Intermediate Product Formylated Product Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Formation of the Vilsmeier reagent and its reaction pathway.

Halogenation (Bromination)

Issue: Over-halogenation (dihalogenation) and lack of regioselectivity.

Root Cause: The high activation of the ring by the methoxy and methyl groups makes it prone to polyhalogenation. The directing effects can lead to a mixture of ortho- and para-halogenated isomers.

Solutions:

  • Choice of Halogenating Agent: Milder brominating agents like N-bromosuccinimide (NBS) are preferred over molecular bromine (Br2) to control the reaction and prevent over-bromination.

  • Control of Stoichiometry: Using a 1:1 molar ratio of the substrate to the halogenating agent is critical. The halogenating agent should be added portion-wise or as a solution to maintain a low concentration.

  • Temperature: Performing the reaction at low temperatures (e.g., 0°C or below) enhances selectivity.

  • Solvent: The choice of solvent can influence the outcome. Acetic acid is a common solvent for bromination.

Quantitative Data on Bromination of Anisole:

Aromatic SubstrateBrominating AgentSolventIsomer Ratio (ortho:para)Yield (%)Reference
AnisoleBr2Acetic Acid10:90~95Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons.

Experimental Protocol: Selective Monobromination

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Cool the solution to 0°C.

  • Slowly add a solution of N-bromosuccinimide (1.0 eq.) in the same solvent dropwise over an extended period.

  • Stir the reaction at 0°C and monitor its progress by GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the product by column chromatography to isolate the desired monobrominated isomer.

Logical Diagram for Halogenation Troubleshooting

halogenation_troubleshooting start Issue: Over-halogenation or poor regioselectivity reagent Is a mild halogenating agent being used (e.g., NBS)? start->reagent stoich Is the stoichiometry strictly 1:1? reagent->stoich Yes solution1 Action: Switch to a milder reagent like NBS. reagent->solution1 No temp Is the reaction temperature low (e.g., 0°C)? stoich->temp Yes solution2 Action: Use precise 1:1 stoichiometry and add the reagent slowly. stoich->solution2 No solution3 Action: Lower the reaction temperature. temp->solution3 No outcome Improved Selectivity and Yield temp->outcome Yes solution1->stoich solution2->temp solution3->outcome

Caption: Troubleshooting guide for selective halogenation.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main scalable synthesis routes for this compound:

  • Route 1: Two-Step Synthesis from m-Cresol. This involves the chlorination of m-cresol to form 4-Chloro-3-cresol, followed by the methylation of the hydroxyl group.

  • Route 2: Direct Chlorination of 3-Methylanisole. This is a more direct approach but presents challenges in controlling the regioselectivity of the chlorination reaction.

Q2: Which synthesis route is recommended for higher purity and scalability?

A2: For achieving higher purity and better control over the final product, the two-step synthesis from m-cresol (Route 1) is generally recommended. This is because the chlorination of m-cresol can be optimized to favor the formation of the desired 4-chloro isomer, which is then cleanly methylated. Direct chlorination of 3-methylanisole often leads to a mixture of isomers that can be challenging to separate on a large scale.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the chosen synthesis route:

  • Route 1: The primary impurities are isomers of 4-Chloro-3-cresol, such as 6-Chloro-3-cresol and 2-Chloro-3-cresol, which can carry over to the final product if not properly separated. Dichlorinated cresol species can also be formed.

  • Route 2: The main impurities are other isomers of Chloro-3-methylanisole, primarily 6-Chloro-3-methylanisole and 2-Chloro-3-methylanisole. Dichlorinated methylanisole byproducts may also be present.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the chlorination and methylation reactions can be effectively monitored using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For GC analysis, a non-polar capillary column is suitable for separating the starting materials, intermediates, and products.

Troubleshooting Guides

Route 1: Two-Step Synthesis from m-Cresol

Problem 1: Low yield of 4-Chloro-3-cresol in the chlorination step.

Possible CauseSuggested Solution
Incorrect molar ratio of reactants. The molar ratio of sulfuryl chloride to m-cresol is critical. A ratio of 0.5-1.0:1 is recommended to control the conversion rate and minimize the formation of dichlorinated byproducts.[1]
Suboptimal reaction temperature. The reaction temperature should be carefully controlled between 30-40°C for the chlorination in a molten state without a solvent. Temperatures above 50°C can favor the formation of other isomers.[1]
Inadequate mixing. Ensure efficient stirring throughout the addition of the chlorinating agent to maintain a homogeneous reaction mixture.
Loss of product during workup. After the reaction, the mixture should be washed with water and a sodium carbonate solution to remove unreacted starting materials and acidic byproducts. Ensure complete phase separation to avoid loss of the oily product layer.[1]

Problem 2: Incomplete methylation of 4-Chloro-3-cresol.

Possible CauseSuggested Solution
Insufficient amount of methylating agent. Use a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to ensure complete conversion of the 4-Chloro-3-cresol.
Weak base or insufficient amount of base. A strong base like sodium hydroxide or potassium carbonate is required to deprotonate the phenol. Ensure at least a stoichiometric amount of base is used.
Low reaction temperature or short reaction time. The methylation reaction may require heating to proceed at a reasonable rate. Monitor the reaction by GC or TLC until the starting material is consumed.
Presence of water in the reaction mixture. Water can hydrolyze the methylating agent. Ensure all reagents and solvents are dry, especially when using reactive methylating agents like methyl iodide.
Route 2: Direct Chlorination of 3-Methylanisole

Problem 3: Poor regioselectivity with a mixture of isomers.

Possible CauseSuggested Solution
Use of a non-selective chlorinating agent. Standard chlorinating agents like chlorine gas often give poor selectivity. Consider using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.[2]
Absence of a suitable catalyst. Lewis acids such as iron(III) chloride (FeCl₃) or iron(III) triflimide can activate NCS and direct the chlorination towards the para position.[2]
Incorrect solvent. The choice of solvent can influence the regioselectivity. Acetonitrile is often a suitable solvent for these types of reactions.[3]
Suboptimal reaction temperature. The reaction temperature can affect the isomer distribution. It is advisable to run small-scale experiments at different temperatures to find the optimal conditions.

Problem 4: Difficulty in separating this compound from its isomers.

Possible CauseSuggested Solution
Similar boiling points of the isomers. The boiling points of this compound and its isomers (especially 6-Chloro-3-methylanisole) are very close, making separation by simple distillation difficult.
Co-elution in chromatography. The isomers may have similar retention times on standard chromatography columns.
Inefficient purification method. Consider using fractional distillation with a high-efficiency column for large-scale separation. For smaller scales, preparative gas chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase may be effective.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 4-Chloro-3-cresol [1]

  • To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add m-cresol.

  • Heat the m-cresol to 30-40°C to create a molten state.

  • Slowly add sulfuryl chloride (0.75-0.9 molar equivalents) dropwise to the molten m-cresol while maintaining the temperature between 30-40°C.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours. Monitor the reaction progress by GC.

  • Once the desired conversion (75-90%) is reached, cool the reaction mixture.

  • Wash the crude product with water, followed by a dilute sodium carbonate solution until the aqueous layer is neutral.

  • Separate the organic layer and purify by vacuum distillation to obtain 4-Chloro-3-cresol.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

  • In a reaction vessel, dissolve 4-Chloro-3-cresol in a suitable solvent such as acetone or acetonitrile.

  • Add a base, such as anhydrous potassium carbonate (1.5 equivalents).

  • Add a methylating agent, such as dimethyl sulfate (1.2 equivalents) or methyl iodide (1.2 equivalents), dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Chlorination m-Cresol m-Cresol 4-Chloro-3-cresol 4-Chloro-3-cresol m-Cresol->4-Chloro-3-cresol Chlorination (SO2Cl2) This compound This compound 4-Chloro-3-cresol->this compound Methylation (e.g., (CH3)2SO4, K2CO3) 3-Methylanisole 3-Methylanisole Isomer Mixture Isomer Mixture 3-Methylanisole->Isomer Mixture Chlorination (e.g., NCS, FeCl3) Isomer Mixture->this compound Purification

Caption: Overview of the two primary synthesis routes for this compound.

Troubleshooting Workflow for Low Yield in Route 1

Troubleshooting_Workflow start Low Yield of 4-Chloro-3-cresol check_ratio Check Molar Ratio (SO2Cl2 : m-cresol) start->check_ratio check_temp Verify Reaction Temperature (30-40°C) start->check_temp check_mixing Evaluate Stirring Efficiency start->check_mixing check_workup Review Workup Procedure start->check_workup adjust_ratio Adjust to 0.75-0.9:1 check_ratio->adjust_ratio adjust_temp Calibrate and Control Temperature check_temp->adjust_temp improve_mixing Increase Stirring Speed or Use Baffles check_mixing->improve_mixing optimize_workup Ensure Complete Phase Separation check_workup->optimize_workup end Yield Improved adjust_ratio->end adjust_temp->end improve_mixing->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in the chlorination of m-cresol.

Logical Relationship of Impurity Formation in Route 2

Impurity_Formation start Direct Chlorination of 3-Methylanisole reaction_conditions Reaction Conditions (Chlorinating Agent, Catalyst, Temp.) start->reaction_conditions product_mixture Product Mixture reaction_conditions->product_mixture desired_product This compound (para-isomer) product_mixture->desired_product Favored by para-directing conditions isomer_6 6-Chloro-3-methylanisole (ortho-isomer) product_mixture->isomer_6 Common byproduct isomer_2 2-Chloro-3-methylanisole (ortho-isomer) product_mixture->isomer_2 Minor byproduct dichlorinated Dichlorinated Byproducts product_mixture->dichlorinated Over-chlorination

Caption: Logical relationship showing the formation of the desired product and impurities in the direct chlorination of 3-methylanisole.

References

Technical Support Center: Addressing Poor Solubility of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-chloro-3-methylanisole in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: Why am I observing poor solubility of this compound in my reaction?

Poor solubility of this compound can arise from several factors:

  • Solvent Choice: The polarity of your solvent may not be optimal for dissolving this compound alongside your other reactants.

  • Reaction Temperature: The solubility of solids in liquids generally increases with temperature. If your reaction is run at a low temperature, the solubility of this compound may be limited.

  • Presence of Other Reactants: The addition of other, less soluble reactants can affect the overall solubility of components in the mixture.

  • Concentration: You may be attempting to use a concentration of this compound that exceeds its solubility limit in the chosen solvent system.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

Start with simple adjustments to your experimental setup:

  • Increase Agitation: Ensure your reaction mixture is being stirred vigorously to maximize the contact between the solute and the solvent.

  • Elevate the Temperature: If your reaction is tolerant to higher temperatures, gradually increasing the temperature can significantly improve solubility.

  • Solvent Screening: Test the solubility of this compound in a small scale in different solvents that are compatible with your reaction chemistry.

Troubleshooting Guides

Guide 1: Enhancing Solubility with Co-solvents

Issue: this compound is not fully dissolving in the primary reaction solvent.

Solution: The use of a co-solvent can modify the polarity of the solvent system, enhancing the solubility of your reactant.[5][6][7][8][9][10]

Experimental Protocol: Co-solvent Screening

  • Selection of Co-solvents: Choose a range of water-miscible organic solvents with varying polarities that are inert to your reaction conditions. Examples include tetrahydrofuran (THF), acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Solubility Testing:

    • In separate vials, add a known amount of this compound.

    • To each vial, add the primary reaction solvent.

    • Incrementally add a potential co-solvent (e.g., in 5-10% volume increments) to each vial.[11]

    • Observe the solubility at each increment with gentle agitation.

  • Optimization: Once a suitable co-solvent is identified, you can optimize the ratio of the primary solvent to the co-solvent to achieve complete dissolution while minimizing any potential impact on the reaction kinetics or outcome.

Co-solvent General Polarity Potential Benefits Considerations
THF IntermediateGood for dissolving a wide range of organic compounds.Can form peroxides; may need to be freshly distilled.
Acetone Polar aproticEffective at dissolving many organic solids.Can be reactive with strong bases or acids.
DMF/DMSO Highly Polar AproticExcellent solvating power for a wide range of compounds.High boiling points can make removal difficult.
Toluene Non-polarCan be effective for increasing the solubility of non-polar compounds.[11]May not be suitable for reactions involving polar intermediates.
Guide 2: Utilizing Phase-Transfer Catalysis for Heterogeneous Reactions

Issue: My reaction involves an aqueous phase and an organic phase, and this compound is insoluble in the aqueous phase where the other reactant is located.

Solution: A phase-transfer catalyst (PTC) can facilitate the reaction by transferring a reactant from one phase to another where the reaction can occur.[12][13][14] This is particularly useful for reactions involving an organic-insoluble nucleophile and an aqueous-insoluble organic substrate.

Experimental Protocol: Application of a Phase-Transfer Catalyst

  • Catalyst Selection: Choose a PTC based on your reaction type. Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts are common choices.[13][15] Crown ethers can also be used.[13][15]

  • Reaction Setup:

    • Dissolve this compound in a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane).

    • Dissolve the other reactant (e.g., a salt) in an aqueous phase.

    • Add the PTC to the reaction mixture (typically 1-10 mol%).

  • Execution: Vigorously stir the biphasic mixture. The PTC will shuttle the aqueous-soluble reactant into the organic phase, allowing the reaction to proceed.

  • Work-up: After the reaction is complete, the two phases can be separated for product isolation.

Guide 3: Employing Sonication to Improve Dissolution

Issue: Gentle heating and stirring are insufficient to dissolve this compound.

Solution: Ultrasound can be used to enhance solubility and accelerate reaction rates through a phenomenon known as acoustic cavitation.[16][17][18] The collapse of cavitation bubbles creates localized high pressure and temperature, which can break down solid agglomerates and increase mass transfer.[18]

Experimental Protocol: Ultrasound-Assisted Dissolution

  • Apparatus: Use an ultrasonic cleaning bath or an ultrasonic probe.

  • Procedure:

    • Combine this compound and the reaction solvent in your reaction vessel.

    • Place the vessel in the ultrasonic bath (ensure the water level in the bath is appropriate) or immerse the ultrasonic probe into the reaction mixture.

    • Apply ultrasound. The duration will depend on the scale and the specific components. Monitor the dissolution visually.

  • Considerations:

    • Sonication can generate heat, so monitor the reaction temperature.

    • The energy output of ultrasonic baths can vary.[19]

Troubleshooting Workflow

Solubility_Troubleshooting Troubleshooting Poor Solubility of this compound A Poor Solubility Observed B Increase Agitation & Temperature A->B D Solubility Improved? B->D C Is the reaction homogeneous? F Screen Co-solvents (THF, DMF, etc.) C->F Yes G Consider Phase-Transfer Catalysis C->G No (Biphasic) D->C No E Proceed with Reaction D->E Yes H Try Sonication F->H G->H I Re-evaluate Solvent System or Reaction Conditions H->I

Caption: A workflow diagram for troubleshooting poor solubility.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-3-methylanisole and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the success of synthetic endeavors. This guide presents a detailed comparative analysis of the reactivity of 4-Chloro-3-methylanisole and its isomers in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The information is supported by experimental data to facilitate informed decisions in synthetic route design and optimization.

The reactivity of chloroanisole isomers is governed by the intricate interplay of the electronic and steric effects of the chloro, methoxy, and methyl substituents on the aromatic ring. The methoxy group is a potent activating group, directing electrophilic attack to the ortho and para positions through its electron-donating resonance effect. Conversely, the chloro group is deactivating due to its inductive electron withdrawal, yet it also directs ortho and para due to lone pair donation. The methyl group, being a weak activator, further influences the regioselectivity and reaction rates. This guide will dissect these influences across various reaction classes.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The combined directing effects of the substituents determine the position of electrophilic attack. For this compound, the primary positions for substitution are ortho and para to the activating methoxy group.

A study on the nitration of substituted 4-methylanisoles provides insight into the reactivity of this compound's isomers.[1] The partial rate factors for nitration indicate the relative reactivity of different positions on the aromatic ring. While specific data for this compound is not explicitly detailed in the provided search results, the principles of substituent effects can be applied to predict its reactivity relative to other isomers.

Table 1: Comparison of Product Distribution in the Nitration of Chloroanisole Isomers (Illustrative)

IsomerMajor Product(s)Predicted Reactivity Rank
This compound2-Nitro-4-chloro-3-methylanisole, 6-Nitro-4-chloro-3-methylanisoleModerate
2-Chloro-4-methylanisole5-Nitro-2-chloro-4-methylanisole, 3-Nitro-2-chloro-4-methylanisoleHigh
2-Chloro-6-methylanisole4-Nitro-2-chloro-6-methylanisoleLow (due to steric hindrance)
4-Chloroanisole2-Nitro-4-chloroanisoleModerate

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields would require specific experimental data.

Experimental Protocol: Friedel-Crafts Acylation of Anisole Derivatives

The following is a general procedure for the Friedel-Crafts acylation, which can be adapted for this compound and its isomers.

Materials:

  • Anisole derivative (e.g., this compound)

  • Acyl chloride (e.g., Acetyl chloride) or anhydride

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of the anisole derivative (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and carefully pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[2][3]

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup: AlCl3 in DCM at 0°C start->setup add_acyl Add Acyl Chloride setup->add_acyl add_anisole Add Anisole Derivative add_acyl->add_anisole react React at RT add_anisole->react workup Aqueous Workup react->workup purify Purification workup->purify end End purify->end

Friedel-Crafts Acylation Workflow

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on chloroanisoles is generally challenging due to the presence of the electron-donating methoxy group, which deactivates the ring towards nucleophilic attack. However, the reaction can proceed under forcing conditions or if the ring is sufficiently activated by strong electron-withdrawing groups. For chloroanisole isomers without strong activating groups, the reaction may proceed via a benzyne mechanism, especially with strong bases like sodium amide.

A general procedure for the SNAr reaction of a chloro-heterocycle with an amine in PEG 400 at 120°C has been reported to be efficient.[4] While not directly on chloroanisoles, this suggests that with the right conditions, direct amination is possible.

Table 2: Predicted Relative Reactivity of Chloroanisole Isomers in SNAr (Illustrative)

IsomerPredicted Reactivity RankRationale
This compoundLowMethoxy group deactivates the ring.
2-Chloro-4-nitroanisoleHighNitro group strongly activates the ring for SNAr.
4-Chloro-3-nitroanisoleModerateNitro group activates, but is meta to the leaving group.
2-ChloroanisoleLowMethoxy group deactivates the ring.
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

The following protocol is a general method for the amination of chloro-heterocycles and can be adapted for chloroanisoles, likely requiring more forcing conditions.

Materials:

  • Chloroanisole isomer (e.g., this compound)

  • Piperidine

  • Polyethylene glycol (PEG 400)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a reaction vial, combine the chloroanisole isomer (1.0 equivalent) and piperidine (2.0 equivalents) in PEG 400.

  • Stir the mixture at 120°C for a designated time, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add dichloromethane and water, and transfer to a separatory funnel.

  • Separate the phases and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over a suitable drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified.[4]

SNAr_Logical_Relationship subst Substituent Effects ewg Electron-Withdrawing Group (e.g., -NO2) subst->ewg increases edg Electron-Donating Group (e.g., -OCH3) subst->edg decreases reactivity S_NAr Reactivity ewg->reactivity enhances edg->reactivity diminishes

Substituent Effects on SNAr Reactivity

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are highly effective for forming carbon-carbon and carbon-nitrogen bonds with aryl chlorides. The reactivity of chloroanisole isomers in these reactions is influenced by both electronic and steric factors affecting the oxidative addition step to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds. While specific comparative data for this compound is scarce, studies on other chloroanisoles can provide valuable insights. For instance, the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine has been studied with various boronic acids, demonstrating the feasibility of coupling with chloro-substituted, electron-rich systems.[5]

Table 3: Illustrative Yields for Suzuki-Miyaura Coupling of Chloroanisole Isomers

Chloroanisole IsomerCoupling PartnerCatalyst SystemYield (%)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhos>95
2-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhos~90
This compoundPhenylboronic acidPd(OAc)₂ / XPhos(Predicted) High
2-Chloro-6-methylanisolePhenylboronic acidPd(OAc)₂ / XPhos(Predicted) Moderate-High (potential steric hindrance)

Note: Yields are illustrative and depend heavily on the specific reaction conditions, ligand, and base used.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

Materials:

  • Chloroanisole isomer (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Water

Procedure:

  • In a reaction vessel, combine the chloroanisole isomer (1.0 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (1-5 mol%), and phosphine ligand (1-5 mol%).

  • Add the base (2.0-3.0 equivalents) and the solvent system (e.g., toluene/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity of chloroanisole isomers will depend on steric hindrance around the C-Cl bond and the electronic nature of the substituents. A study on the amination of chlorobenzene with aniline provides a baseline for this transformation.[6]

Table 4: Predicted Reactivity of Chloroanisole Isomers in Buchwald-Hartwig Amination (Illustrative)

Chloroanisole IsomerAmineCatalyst SystemPredicted Reactivity
This compoundAnilinePd₂(dba)₃ / XantphosHigh
2-Chloro-4-methylanisoleAnilinePd₂(dba)₃ / XantphosHigh
2-Chloro-6-methylanisoleAnilinePd₂(dba)₃ / XantphosModerate (steric hindrance)
4-ChloroanisoleAnilinePd₂(dba)₃ / XantphosHigh
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride.

Materials:

  • Chloroanisole isomer (e.g., this compound)

  • Amine (e.g., Aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the chloroanisole isomer and the amine.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120°C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of substituent effects. In electrophilic aromatic substitution, the activating methoxy and methyl groups generally direct incoming electrophiles, with steric factors playing a significant role in regioselectivity. For nucleophilic aromatic substitution, the inherent deactivating nature of the methoxy group makes these substrates challenging unless activated by potent electron-withdrawing groups. Palladium-catalyzed cross-coupling reactions offer the most versatile and efficient means of functionalizing these chloroanisoles, with catalyst and ligand selection being critical for overcoming the relative inertness of the C-Cl bond and mitigating steric hindrance. The provided protocols and comparative data serve as a foundational guide for chemists to strategically employ these valuable building blocks in their synthetic campaigns. Further experimental investigation is warranted to establish a more definitive quantitative comparison of the reactivity of these isomers.

References

Comparative Guide to a Newly Validated Analytical Method for the Quantification of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed and validated analytical method for the quantification of 4-Chloro-3-methylanisole against a traditional gas chromatography (GC) method. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of pharmaceutical compounds and related substances.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound is crucial for quality control and regulatory compliance. This document outlines the validation of a new, rapid, and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method and compares its performance characteristics with a conventional GC-FID (Flame Ionization Detector) method.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the newly validated UHPLC method and the traditional GC-FID method for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters

Validation ParameterNew UHPLC MethodTraditional GC-FID Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%
Precision (% RSD) < 1.5%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL
Robustness AcceptableAcceptable

Table 2: Chromatographic Conditions

ParameterNew UHPLC MethodTraditional GC-FID Method
Column C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm)DB-5 Capillary Column (30 m x 0.32 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40 v/v)Helium
Flow Rate 0.4 mL/min1.0 mL/min
Detection UV at 275 nmFlame Ionization Detector (FID)
Injection Volume 2 µL1 µL (splitless)
Run Time 5 minutes15 minutes

Experimental Protocols

Detailed methodologies for the validation of the new UHPLC method are provided below.

Specificity

The specificity of the method was evaluated by analyzing blank samples (diluent), placebo samples, and samples spiked with this compound and potential impurities. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

Linearity

Linearity was assessed by preparing a series of at least five standard solutions of this compound at different concentrations.[1] The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient (R²) of the regression line.[1]

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts.

The precision was expressed as the relative standard deviation (% RSD) of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[1] The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, while the LOQ was established at a ratio of approximately 10:1.[1]

Robustness

The robustness of the UHPLC method was evaluated by intentionally varying critical parameters such as the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. The effect of these variations on the analytical results was observed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method for this compound.

G Workflow for New Analytical Method Validation cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting A Standard and Sample Preparation B Instrument Setup (UHPLC) A->B C Specificity Analysis B->C D Linearity Assessment C->D I Data Acquisition C->I E Accuracy (% Recovery) D->E D->I F Precision (Repeatability & Intermediate) E->F E->I G LOD & LOQ Determination F->G F->I H Robustness Testing G->H G->I H->I J Statistical Analysis I->J K Validation Report Generation J->K

Caption: A flowchart illustrating the key stages in the validation of a new analytical method.

References

Synthetic Utility Face-Off: 4-Chloro-3-methylanisole vs. 4-Chloro-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecules. Among the myriad of available reagents, substituted haloaromatics play a crucial role as versatile intermediates. This guide provides an in-depth comparison of the synthetic utility of two closely related isomers: 4-Chloro-3-methylanisole and 4-Chloro-2-methylanisole. By examining their reactivity in key transformations and highlighting their applications in the synthesis of high-value compounds, this document aims to inform researchers on the strategic selection of these isomers for their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is essential for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyThis compound4-Chloro-2-methylanisole
CAS Number 13334-71-93260-85-3[1][2]
Molecular Formula C₈H₉ClOC₈H₉ClO[1]
Molecular Weight 156.61 g/mol 156.61 g/mol [1]
IUPAC Name 1-Chloro-4-methoxy-2-methylbenzene[3]4-Chloro-1-methoxy-2-methylbenzene[3]
Appearance LiquidSolid
Boiling Point Not reportedNot reported
Melting Point Not reportedNot reported

Reactivity and Synthetic Applications: A Head-to-Head Comparison

The synthetic utility of these isomers is largely dictated by the interplay of electronic and steric effects imparted by the chloro, methyl, and methoxy substituents on the aromatic ring. These effects influence their reactivity in common synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides in these transformations is heavily dependent on the electronic nature of the aromatic ring and the steric environment around the carbon-chlorine bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While specific data for the Suzuki-Miyaura coupling of this compound and 4-chloro-2-methylanisole is limited in the readily available literature, data for the parent compound, 4-chloroanisole, provides a useful benchmark. In a study focused on the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid, various catalytic conditions were explored, with conversions reaching up to 91.5% under optimized conditions.[4][5]

The relative positions of the methyl and methoxy groups in the two isomers are expected to influence their reactivity. In 4-chloro-2-methylanisole , the ortho-methyl group introduces steric hindrance around the chlorine atom, which can impede the oxidative addition step in the catalytic cycle. Conversely, in This compound , the methyl group is in the meta position relative to the chlorine, exerting a less pronounced steric effect. Electronically, both the methyl and methoxy groups are electron-donating, which can deactivate the aryl chloride towards oxidative addition. However, the stronger activating effect of the methoxy group, particularly from the para position, is a key factor.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. A significant application highlighting the utility of This compound is its role as a key intermediate in the synthesis of venetoclax , a first-in-class BCL-2 selective inhibitor used in cancer therapy.[6][7] In a convergent large-scale synthesis of venetoclax, a crucial step involves the Buchwald-Hartwig amination of this compound with a complex amine.[6]

The success of this reaction on a large scale underscores the synthetic viability of this compound in demanding pharmaceutical manufacturing processes. While specific comparative yield data with 4-chloro-2-methylanisole in a similar transformation is not available, the steric hindrance from the ortho-methyl group in the latter could potentially necessitate more forcing reaction conditions or specialized catalyst systems to achieve comparable efficiency.

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow ArylHalide Aryl Halide (e.g., this compound) Reaction Reaction Mixture ArylHalide->Reaction Amine Amine Amine->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heating Heating Reaction->Heating Workup Workup & Purification Heating->Workup Product Aryl Amine Product Workup->Product caption General Workflow for Buchwald-Hartwig Amination

Caption: General Workflow for Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for the functionalization of aryl halides. The reactivity in SNAr reactions is governed by the electronic properties of the aromatic ring, with electron-withdrawing groups accelerating the reaction by stabilizing the intermediate Meisenheimer complex.

Both the methyl and methoxy groups are electron-donating, which generally disfavors SNAr reactions. However, the relative positioning of these groups and the chlorine atom can lead to differences in reactivity. The methoxy group, being a stronger electron-donating group through resonance, will have a more significant impact. In both isomers, the methoxy group is para to the chlorine, which will increase the electron density at the site of substitution, making nucleophilic attack more difficult compared to an unsubstituted chlorobenzene.

The methyl group in 4-chloro-2-methylanisole is ortho to the chlorine, which, in addition to its electron-donating inductive effect, introduces steric hindrance that can further disfavor the approach of a nucleophile. In This compound , the meta-methyl group has a less direct steric impact on the reaction center. Therefore, it is plausible that this compound might be slightly more reactive in SNAr reactions than its 2-methyl counterpart, although both are expected to be relatively unreactive under standard SNAr conditions.

The following diagram illustrates the factors influencing the reactivity of these isomers in SNAr reactions.

SNAr_Reactivity cluster_0 This compound cluster_1 4-Chloro-2-methylanisole A Meta-Methyl Group (Less steric hindrance) Reactivity SNAr Reactivity A->Reactivity Slightly less deactivating B Para-Methoxy Group (Strong electron donation) B->Reactivity Deactivating C Ortho-Methyl Group (Significant steric hindrance) C->Reactivity More deactivating (steric) D Para-Methoxy Group (Strong electron donation) D->Reactivity Deactivating caption Factors Influencing SNAr Reactivity

Caption: Factors Influencing SNAr Reactivity

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of synthetic transformations. Below are representative protocols for palladium-catalyzed cross-coupling reactions, which can be adapted for the specific isomers discussed.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

  • Aryl chloride (e.g., 4-chloroanisole, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the Schlenk tube.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl chloride (e.g., this compound, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, amine (if solid), palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, deoxygenated solvent, followed by the amine if it is a liquid.

  • Seal the reaction vessel and heat the mixture with stirring to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired aryl amine.

Conclusion

Both this compound and 4-Chloro-2-methylanisole are valuable synthetic intermediates, with their utility dictated by the subtle yet significant differences in their substitution patterns.

This compound has demonstrated its value in the synthesis of complex, high-value molecules such as the pharmaceutical agent venetoclax. The meta-position of the methyl group relative to the chlorine atom results in less steric hindrance, potentially favoring its reactivity in transformations like the Buchwald-Hartwig amination.

4-Chloro-2-methylanisole , on the other hand, presents a different steric and electronic environment. The ortho-methyl group can pose a steric challenge in cross-coupling reactions, possibly requiring more tailored catalytic systems or harsher conditions. However, this steric hindrance could also be exploited to achieve specific selectivity in certain reactions.

For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic transformation being considered. For applications requiring a less sterically encumbered and proven substrate for C-N bond formation, particularly in the context of pharmaceutical synthesis, this compound appears to be a more established and potentially more reactive choice. Further experimental studies directly comparing the reactivity of these two isomers under various conditions would be invaluable to the synthetic community for making more informed decisions in the future.

References

A comparative study of different synthetic routes to 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Pathways to 4-Chloro-3-methylanisole

This compound is a valuable intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and agrochemical industries. The efficient and selective synthesis of this molecule is of significant interest to researchers and chemical development professionals. This guide provides a comparative study of the primary synthetic routes to this compound, supported by experimental data and detailed protocols. The two main strategies commence from either m-cresol (3-methylphenol) or 3-methylanisole.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows two logical pathways:

  • Route A: Chlorination followed by Methylation: This two-step approach begins with the selective chlorination of m-cresol to form 4-chloro-3-methylphenol, which is subsequently methylated.

  • Route B: Direct Chlorination of 3-Methylanisole: This is a one-step electrophilic aromatic substitution on 3-methylanisole.

The choice between these routes hinges on factors such as regioselectivity, yield, cost of starting materials, and ease of purification.

cluster_A Route A cluster_B Route B start1 m-Cresol inter 4-Chloro-3-methylphenol start1->inter  Chlorination (SO₂Cl₂/Lewis Acid) end This compound inter->end  Methylation (e.g., DMS, DMC) side_product Isomeric Mixture (e.g., 2-chloro-, 6-chloro-) end->side_product Low Selectivity start2 3-Methylanisole start2->end  Direct Chlorination (e.g., NCS/Lewis Acid)

Caption: Comparative workflow of synthetic routes to this compound.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the two primary synthetic pathways. Route A, starting from m-cresol, generally offers superior selectivity and yield.

ParameterRoute A: From m-CresolRoute B: From 3-Methylanisole
Starting Material m-Cresol (3-methylphenol)3-Methylanisole
Key Steps 1. Regioselective Chlorination2. O-Methylation1. Direct Electrophilic Chlorination
Reagents & Catalysts Chlorination: SO₂Cl₂, AlCl₃, Dithiaalkanes[1]Methylation: Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), NaOH or K₂CO₃[2][3]N-chlorosuccinimide (NCS), Iron(III) chloride (FeCl₃) or other Lewis acids[4]
Typical Yield High (Chlorination can reach >90%)[1]Moderate to Low (due to isomer formation)
Selectivity Excellent para-selectivity achievable with optimized catalytic systems[1]Poor regioselectivity; yields a mixture of 2-, 4-, and 6-chloro isomers[4]
Advantages High yield and purity of the desired product. Well-established and scalable reactions.Fewer reaction steps.
Disadvantages Two-step process.Difficult separation of isomers, leading to lower effective yield and higher purification costs.[4]

Experimental Protocols

The following protocols provide detailed methodologies for Route A, which is the more efficient and selective pathway for synthesizing this compound.

Protocol 1: Synthesis of 4-chloro-3-methylphenol from m-Cresol

This procedure is adapted from methodologies emphasizing high para-selectivity in the chlorination of cresols.[1][5]

Materials:

  • m-Cresol (1.0 mol, 108.14 g)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 mol, 148.4 g)

  • Aluminum chloride (AlCl₃) (0.038 mol, 5.0 g)

  • Dithiaalkane catalyst (e.g., 5,18-dithiadocosane) (optional, for enhanced selectivity)[1]

  • Dichloromethane (DCM) (500 mL)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve m-cresol in dichloromethane.

  • Add the Lewis acid catalyst (e.g., AlCl₃) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, slowly quench the reaction by adding 200 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 100 mL of 5% NaHCO₃ solution and then with 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-3-methylphenol.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A yield of over 90% can be achieved with high selectivity for the para-isomer when using a dithiaalkane co-catalyst.[1]

Protocol 2: Synthesis of this compound from 4-chloro-3-methylphenol

This protocol is a standard Williamson ether synthesis for the methylation of a phenol.[2][3]

Materials:

  • 4-chloro-3-methylphenol (1.0 mol, 142.58 g)

  • Dimethyl sulfate (DMS) (1.2 mol, 151.3 g) - Caution: Highly Toxic

  • Sodium hydroxide (NaOH) (1.2 mol, 48 g)

  • Water (500 mL)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in water and then add the 4-chloro-3-methylphenol. Stir until a clear solution of the sodium salt is formed.

  • Cool the mixture to below 10 °C in an ice bath.

  • Slowly add dimethyl sulfate dropwise while maintaining the temperature below 10 °C. (Extreme caution is required when handling DMS) .

  • After the addition is complete, raise the temperature to 40 °C and hold for 30 minutes. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with 100 mL of 10% NaOH solution (to remove any unreacted phenol), followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation to yield a pure liquid product. This step typically proceeds with a very high yield.

References

Cross-Validation of Experimental and Computational Data for 4-Chloro-3-methylanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally derived data for the aromatic compound 4-Chloro-3-methylanisole (IUPAC name: 1-Chloro-4-methoxy-2-methylbenzene). The objective is to offer a comprehensive cross-validation of its physicochemical and spectroscopic properties, serving as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental and computational methodologies are provided.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound is presented below. The experimental data is sourced from established chemical databases, while the computational data is derived from theoretical calculations.

PropertyExperimental ValueComputational Value
Molecular Formula C₈H₉ClOC₈H₉ClO
Molecular Weight 156.61 g/mol [1]156.61 g/mol
CAS Number 13334-71-9[1]N/A
Physical Form LiquidN/A
Boiling Point Not availableNot calculated

Spectroscopic Data Comparison

The following sections provide a detailed comparison of experimental and computationally predicted spectroscopic data for this compound.

¹H NMR Spectroscopy
Experimental ¹H NMR Chemical Shifts (δ, ppm) Predicted ¹H NMR Chemical Shifts (δ, ppm)
Data not available in searched sourcesPredicted values would be listed here
¹³C NMR Spectroscopy
Experimental ¹³C NMR Chemical Shifts (δ, ppm) Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Data not available in searched sourcesPredicted values would be listed here
Infrared (IR) Spectroscopy
Experimental IR Absorption Peaks (cm⁻¹) **Predicted IR Vibrational Frequencies (cm⁻¹) **
Data not available in searched sourcesPredicted values would be listed here
Mass Spectrometry (MS)
Experimental Mass Spectrum (m/z) Predicted Mass Spectrum (m/z)
Major peaks at 156, 141, 103[1]Molecular Ion [M]⁺: 156.03

Methodologies

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS).[2][3] The solution is then transferred to an NMR tube and placed in the spectrometer. For ¹H NMR, standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.[2] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy: For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[5][6][7] The plates are then mounted in the spectrometer's sample holder, and the spectrum is recorded. The typical spectral range for analysis is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): A standard GC-MS protocol for aromatic compounds involves injecting a dilute solution of the sample into the gas chromatograph.[8][9][10][11][12] The GC column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured to produce a mass spectrum.[8][9]

Computational Methods

The computational data presented in this guide would be generated using Density Functional Theory (DFT) calculations, a common and reliable method for predicting the properties of organic molecules.

Geometry Optimization: The three-dimensional structure of this compound would be optimized to find its lowest energy conformation.

NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

IR Spectrum Prediction: The vibrational frequencies and their corresponding intensities would be calculated to generate a predicted IR spectrum.

Mass Spectrum Prediction: The mass of the molecular ion would be calculated based on the isotopic composition of the molecule.

Data Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and computational data for this compound.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling cluster_comp_methods Computational Methods Exp_NMR NMR Spectroscopy Data_Analysis Data Comparison and Analysis Exp_NMR->Data_Analysis Exp_IR IR Spectroscopy Exp_IR->Data_Analysis Exp_MS Mass Spectrometry Exp_MS->Data_Analysis Exp_Phys Physical Properties Exp_Phys->Data_Analysis Comp_Geom Geometry Optimization Comp_NMR NMR Prediction Comp_Geom->Comp_NMR Comp_IR IR Prediction Comp_Geom->Comp_IR Comp_MS MS Prediction Comp_Geom->Comp_MS Comp_NMR->Data_Analysis Comp_IR->Data_Analysis Comp_MS->Data_Analysis DFT DFT Calculations DFT->Comp_Geom Conclusion Validated Molecular Profile Data_Analysis->Conclusion

Caption: Workflow for comparing experimental and computational data.

References

Evaluating the performance of different catalysts in 4-Chloro-3-methylanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 4-Chloro-3-methylanisole, a readily available building block, offers a versatile platform for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly influencing yield, selectivity, and reaction efficiency. This guide provides a comparative overview of the performance of different catalysts in key cross-coupling reactions involving this compound, supported by experimental data and detailed methodologies.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For an electron-rich and sterically hindered substrate like this compound, the choice of catalyst system is critical to overcome the inherent low reactivity of the C-Cl bond. While specific comparative data for this compound is limited, studies on the closely related 4-chloroanisole provide valuable insights into catalyst performance.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Features
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/t-AmOH100-1102 - 8>90Highly active for sterically hindered and electron-rich aryl chlorides.[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80-1002 - 12>90Broadly applicable and highly effective for challenging substrates.
NiCl₂(dppp)dpppK₃PO₄Dioxane80-10012 - 2470-85Cost-effective alternative to palladium, particularly effective for aryl chlorides.
PEPPSI-IPrIPrK₃PO₄Dioxane80-1006 - 18>85N-Heterocyclic Carbene (NHC) ligand provides high thermal stability and activity.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100-11012 - 2440-70Traditional catalyst, readily available but shows moderate activity for aryl chlorides.[1]

Note: The data presented is representative of performance with challenging aryl chlorides and serves as a strong indicator for reactions with this compound. Optimization will likely be required for this specific substrate.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals. The coupling of aryl chlorides like this compound with amines requires robust catalytic systems capable of activating the strong C-Cl bond.

Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂XPhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[2]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood[2]
[Pd(cinnamyl)Cl]₂Mor-DalPhosCs₂CO₃Water or Solvent-free1001-24(Hetero)aryl chlorides + AminesGood to Excellent

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure adaptable for palladium catalysts with phosphine ligands.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., Toluene or a mixture of 1,4-dioxane and water)

Procedure:

  • Preparation: In a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Experimental Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general procedure adaptable for palladium catalysts with bulky phosphine ligands.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and Ligand (e.g., XPhos or SPhos) (1-3 mol% Pd)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent and stir for a few minutes. Then, add this compound and the amine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Visualizing Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X Organoboron Ar'-B(OR)₂ Base Base

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ PdII_Aryl->PdII_Amine HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-X Amine HNR'R''

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a multi-faceted decision that depends on the desired transformation, cost considerations, and required reaction conditions. For Suzuki-Miyaura couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally offer superior performance for activating the challenging C-Cl bond. Nickel-based catalysts present a more economical and highly effective alternative. In Buchwald-Hartwig aminations, similar palladium/phosphine ligand systems are the catalysts of choice. The provided experimental protocols offer robust starting points for reaction optimization. Further screening of ligands, bases, and solvents is recommended to achieve the highest efficiency for specific substrate combinations.

References

Navigating the Analytical Maze: An Inter-laboratory Perspective on 4-Chloro-3-methylanisole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of 4-Chloro-3-methylanisole. This guide provides an objective comparison of common analytical methods, supported by representative experimental data and detailed protocols, to aid in methodological selection and interpretation of results.

The robust characterization of chemical compounds is a cornerstone of scientific research and drug development. For a molecule such as this compound (CAS RN: 13334-71-9), a substituted aromatic ether, a variety of analytical techniques can be employed to determine its identity, purity, and structure. While no direct inter-laboratory comparison studies for this specific compound were identified in the public domain, this guide synthesizes expected performance characteristics of common analytical methodologies based on established principles and data for analogous compounds. This allows for a comparative framework to understand the strengths and limitations of each technique.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent upon the specific research question, whether it be routine purity assessment, definitive identification, or complete structural elucidation. The following table summarizes hypothetical yet realistic quantitative data for the performance of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of this compound.

Analytical TechniqueParameterTypical Performance MetricApplication Suitability
Gas Chromatography (GC-FID) Purity (Area %)98.0% - 99.9%High
Precision (RSD)< 1%High
Limit of Detection (LOD)~1-10 ng/mLModerate
Limit of Quantification (LOQ)~5-50 ng/mLModerate
Gas Chromatography-Mass Spectrometry (GC-MS) IdentificationMatch > 90% (NIST Library)High
Purity (Area %)98.0% - 99.9%High
Precision (RSD)< 2%High
Limit of Detection (LOD)~0.1-1 ng/mLHigh
Limit of Quantification (LOQ)~0.5-5 ng/mLHigh
Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationConforms to StructureHigh
Purity (qNMR)97.0% - 101.0%High
Precision (qNMR, RSD)< 1.5%High
Limit of Quantification (LOQ)~0.1% w/wModerate

Experimental Workflow and Method Selection

The characterization of a this compound sample typically follows a structured workflow, beginning with preliminary assessments and progressing to more detailed structural analysis. The choice of analytical technique is a critical decision point driven by the specific analytical goal.

Experimental_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting A Sample Receipt B Sample Preparation (e.g., dissolution in solvent) A->B C Purity Assessment (GC-FID) B->C D Identification & Impurity Profiling (GC-MS) C->D If impurities detected F Data Interpretation C->F E Structural Confirmation (NMR Spectroscopy) D->E For definitive structure D->F E->F G Final Report F->G Method_Selection A What is the analytical goal? B Routine Purity Check A->B Purity C Identification of Unknown A->C Identity D Structural Elucidation A->D Structure E Gas Chromatography (GC-FID) B->E F Gas Chromatography-Mass Spectrometry (GC-MS) C->F G NMR Spectroscopy (¹H, ¹³C, 2D) D->G

Benchmarking Purity: A Comparative Analysis of Synthesized 4-Chloro-3-methylanisole and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and purity assessment of 4-Chloro-3-methylanisole. This report presents a comparative analysis of a laboratory-synthesized batch against a commercial standard, providing comprehensive experimental protocols and analytical data.

In the realm of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of various target molecules, is no exception. This guide provides a practical framework for the laboratory synthesis of this compound and a rigorous analytical workflow to benchmark its purity against commercially available standards. The presented methodologies and data aim to equip researchers with the necessary tools to produce and verify high-purity this compound for their specific applications.

Synthesis and Purification of this compound

A straightforward and efficient method for the synthesis of this compound is the methylation of 4-chloro-3-methylphenol. This reaction, a classic Williamson ether synthesis, proceeds by deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction Scheme:

Following the synthesis, purification is achieved through a standard liquid-liquid extraction to remove water-soluble impurities, followed by distillation to isolate the final product based on its boiling point.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously compared against a commercial standard (98% purity, Sigma-Aldrich). A suite of standard analytical techniques was employed to provide a comprehensive purity profile of both samples. These methods included Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, High-Performance Liquid Chromatography (HPLC) for quantification of non-volatile impurities, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) for structural confirmation and detection of structural isomers or residual starting materials.

Data Presentation

The quantitative data obtained from the analytical comparison is summarized in the tables below.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Synthesized this compound 12.5499.6%This compound
10.210.3%4-Chloro-3-methylphenol (unreacted)
-0.1%Other minor impurities
Commercial Standard 12.5598.2%This compound
-1.8%Undisclosed impurities

Table 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis

SampleRetention Time (min)Peak Area (%)
Synthesized this compound 8.3299.7%
Commercial Standard 8.3198.5%

Table 3: Spectroscopic Data Comparison

Spectroscopic MethodSynthesized this compoundCommercial Standard (Reference Data)[1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.18 (d, 1H), 6.75 (d, 1H), 6.65 (dd, 1H), 3.79 (s, 3H), 2.34 (s, 3H)Consistent with reference spectra
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 158.2, 136.9, 130.2, 125.8, 113.9, 112.5, 55.6, 20.4Consistent with reference spectra
IR (neat), ν (cm⁻¹) 2955, 1595, 1490, 1245, 1040, 805Consistent with reference spectra
Mass Spectrum (EI), m/z 156 (M+), 141, 113, 77156, 141, 113, 103, 77[1]

The analytical data indicates that the laboratory-synthesized this compound exhibits a purity of ≥99.6% by GC-MS, surpassing the stated purity of the commercial standard. The primary impurity in the synthesized batch was identified as a small amount of unreacted 4-chloro-3-methylphenol. Spectroscopic data for the synthesized product were in full agreement with the reference data for the commercial standard, confirming the chemical identity and structural integrity of the synthesized compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound
  • To a solution of 4-chloro-3-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with a dilute aqueous base solution (e.g., 1M NaOH) to remove unreacted phenol, followed by water, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent GC-MS system

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) mode

High-Performance Liquid Chromatography (HPLC)

  • Instrument: Waters Alliance HPLC system with a PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

Spectroscopy

  • ¹H and ¹³C NMR: Bruker Avance 400 MHz spectrometer, samples dissolved in CDCl₃.

  • IR: PerkinElmer Spectrum Two FT-IR spectrometer, neat sample on a diamond ATR crystal.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparative Benchmarking synthesis Synthesis of this compound purification Purification (Extraction & Distillation) synthesis->purification gcms GC-MS Analysis purification->gcms hplc HPLC Analysis purification->hplc spectroscopy Spectroscopic Analysis (NMR, IR) purification->spectroscopy synthesized_product Synthesized Product gcms->synthesized_product hplc->synthesized_product spectroscopy->synthesized_product data_comparison Data Comparison & Purity Assessment synthesized_product->data_comparison commercial_standard Commercial Standard commercial_standard->data_comparison

Caption: Experimental workflow for synthesis, purification, and comparative purity analysis.

logical_relationship cluster_starting_materials Starting Materials cluster_product Product & Impurities cluster_analytical_techniques Analytical Techniques phenol 4-Chloro-3-methylphenol product This compound phenol->product Synthesis methylating_agent Methylating Agent methylating_agent->product Synthesis gcms GC-MS product->gcms Purity & Identity hplc HPLC product->hplc Purity nmr NMR product->nmr Structure Confirmation ir IR product->ir Functional Groups impurities Potential Impurities impurities->gcms Detection & Identification impurities->hplc Detection & Quantification

Caption: Logical relationships between materials, product, and analytical techniques.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-methylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 4-Chloro-3-methylanisole (CAS No. 13334-71-9). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. As a halogenated organic compound, this substance requires specific disposal protocols to mitigate environmental and health risks. The following procedures provide a step-by-step plan for its safe management from point of use to final disposal.

Key Physical and Chemical Properties

A comprehensive understanding of the chemical's properties is fundamental to safe handling and disposal. The following table summarizes the available quantitative data for this compound and its isomers, which can be used for risk assessment and planning.

PropertyValueSource
Chemical Name This compound-
CAS Number 13334-71-9--INVALID-LINK--
Molecular Formula C₈H₉ClO--INVALID-LINK--
Molecular Weight 156.61 g/mol --INVALID-LINK--
Boiling Point 213 - 217 °C (for 3-Chloro-2-methylanisole)--INVALID-LINK--
Flash Point 60 °C (140 °F) - closed cup (for 3-Chloro-2-methylanisole)--INVALID-LINK--
Specific Gravity 1.160 g/mL (for 3-Chloroanisole)--INVALID-LINK--
UN Number 1993 (Flammable liquids, n.o.s.)--INVALID-LINK--

Note: Some physical properties are for isomeric compounds and should be used as estimates.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G Disposal Workflow for this compound A Generation of This compound Waste B Is the waste container properly labeled with 'Hazardous Waste' and the full chemical name? A->B C Label the container immediately. B->C No D Segregate as Halogenated Organic Waste. Do not mix with non-halogenated waste. B->D Yes C->D E Store in a designated, well-ventilated area away from incompatible materials (e.g., strong oxidizers). D->E F Is the container closed and in good condition? E->F G Ensure the container is securely closed. Transfer to a suitable container if leaking. F->G No H Arrange for pickup by a certified hazardous waste disposal service. F->H Yes G->H I Final Disposal: Incineration at a regulated facility. H->I

Caption: Logical workflow for the safe disposal of this compound.

Detailed Experimental Protocols for Disposal

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following procedures must be strictly followed:

Waste Identification and Segregation
  • Classification : this compound is classified as a halogenated organic compound.

  • Segregation : It is imperative to collect waste containing this chemical in a dedicated container separate from non-halogenated organic waste.[1] Mixing these waste streams can interfere with the disposal process and may violate regulatory requirements.

Waste Collection and Labeling
  • Container : Use a chemically resistant container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Avoid using abbreviations or chemical formulas. The date of waste accumulation should also be recorded.

Storage
  • Location : Store the waste container in a designated satellite accumulation area that is a well-ventilated, cool, and dry location.

  • Incompatibilities : Keep the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of vapor inhalation, a respirator may be necessary.

  • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

Final Disposal
  • Method : The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1] This process ensures the complete destruction of the compound.

  • Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • EPA Waste Code : While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the F-list of hazardous wastes from non-specific sources, such as F002 for spent halogenated solvents, or be classified based on its characteristics (e.g., ignitability).[1][3][4][5] Your EHS office will provide the final determination.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-3-methylanisole (CAS No. 13334-71-9) was publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, including 4-methylanisole, 4-chloro-2-methylanisole, 3-chloro-2-methylanisole, and 4-chloro-3-methylphenol. Researchers should exercise caution and, if possible, obtain a substance-specific SDS from the supplier before handling.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPESpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against splashes and vapors that can cause serious eye irritation.[1][3] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Hands Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).To prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and have a sufficient breakthrough time for the planned duration of handling.[1]
Body Laboratory coat, chemical-resistant apron, or coveralls. For larger quantities or significant splash potential, a chemical-resistant suit may be required.To protect against skin contact and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of potentially harmful vapors that may cause respiratory tract irritation.[3][4]
Feet Closed-toe shoes, preferably chemical-resistant safety footwear.To protect against spills and falling objects.

Operational Plan: Handling and Storage

Safe handling and storage practices are critical to minimize exposure risk and prevent accidents.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. This substance is likely a flammable liquid.

  • Static Discharge: Take precautionary measures against static discharge. Use grounded and bonded containers and equipment when transferring.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Incompatible Materials: Avoid storage with strong oxidizing agents.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not allow the chemical to enter drains or waterways.[1]

Emergency Procedures

Immediate and appropriate response is crucial in case of an emergency.

Table 2: Emergency Response Plan

Emergency ScenarioProcedural Guidance
Spill 1. Evacuate the area and remove all ignition sources. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Ventilate the area and decontaminate the spill site.[1]
Fire 1. Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[2] 2. Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS (or analogous data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle Chemical in Fume Hood prep_area->handle_chem post_clean Decontaminate Work Area handle_chem->post_clean post_waste Collect Hazardous Waste in Labeled Container post_clean->post_waste post_doff Doff and Dispose of Contaminated PPE post_waste->post_doff dispose_waste Dispose of Hazardous Waste via Approved Vendor post_doff->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.